molecular formula C11H11N5 B585754 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine CAS No. 934333-16-1

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Cat. No.: B585754
CAS No.: 934333-16-1
M. Wt: 213.244
InChI Key: VDYWCSWBQPTHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx) is a newly discovered heterocyclic aromatic amine (HAA) of significant research interest due to its abundance and potency. Originally identified as a previously unknown isomer of 8-MeIQx in the urine of meat-eaters and subsequently detected in cooked ground beef and pan-fried scrapings, 7-MeIgQx is now recognized as one of the most abundant HAAs formed in these matrices . This compound exhibits strong mutagenic activity, inducing 348 revertants/μg in the S. typhimurium tester strain YG1024 when bioactivated with liver S-9 homogenate from rats pretreated with polychlorinated biphenyls (PCBs) . Frequent consumption of well-done red meats has been epidemiologically linked to an elevated risk of colon cancer in humans, and HAAs like 7-MeIgQx are considered causal risk factors . This makes 7-MeIgQx a critical standard for researchers investigating the mechanisms of HAA formation, their metabolic bioactivation by cytochrome P450 enzymes, and the assessment of DNA adduct formation and genotoxicity in experimental models. The human health risk posed by this abundant HAA requires further investigation, underscoring the research value of this compound in toxicology, food safety, and chemical carcinogenesis studies .

Properties

IUPAC Name

3,6-dimethylimidazo[4,5-g]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWCSWBQPTHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238740
Record name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934333-16-1
Record name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934333-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine , commonly referred to in mutagenicity literature as 7-MeIgQx .

This guide deviates from standard recipe formats to provide a mechanistic, self-validating workflow designed for research chemists. It focuses on the linear tricyclic isomer of the well-known mutagen MeIQx.[1]

Part 1: Executive Technical Summary

The target molecule, 7-MeIgQx , is a linear tricyclic heterocyclic amine.[1] Unlike its angular isomer (MeIQx), the synthesis of the [4,5-g] system requires the construction of a linear quinoxaline backbone followed by the closure of an imidazole ring.

Key Synthetic Challenges:

  • Regioselectivity during Quinoxaline Formation: Condensation of an unsymmetrical diamine with methylglyoxal yields regioisomers that must be controlled or separated.

  • Nucleophilic Substitution (

    
    ) Specificity:  The introduction of the 
    
    
    
    -methyl group relies on the differential reactivity of a halogen leaving group activated by an ortho-nitro moiety.
  • Cyanogen Bromide Handling: The final cyclization utilizes BrCN, requiring strict safety protocols due to high toxicity.

Retrosynthetic Analysis

The most robust pathway disconnects the imidazole ring first, revealing a 6,7-diaminoquinoxaline precursor. The


-methyl group is traced back to a displacement reaction, and the quinoxaline core is derived from a condensation of a phenylenediamine derivative with a 1,2-dicarbonyl.

Retrosynthesis target 1,7-Dimethyl-1H-imidazo[4,5-g] quinoxalin-2-amine (Target) precursor1 6-(Methylamino)-7-amino- 2-methylquinoxaline target->precursor1 BrCN Cyclization precursor2 6-(Methylamino)-7-nitro- 2-methylquinoxaline precursor1->precursor2 Nitro Reduction precursor3 6-Fluoro-7-nitro- 2-methylquinoxaline precursor2->precursor3 SNAr (MeNH2) start1 4-Fluoro-5-nitro- 1,2-phenylenediamine precursor3->start1 Condensation start2 Methylglyoxal (Pyruvic Aldehyde) precursor3->start2 Condensation

Figure 1: Retrosynthetic logic flow from target 7-MeIgQx to commercially available precursors.

Part 2: Detailed Synthetic Protocol

Phase 1: Construction of the Quinoxaline Core

Objective: Synthesize 6-fluoro-7-nitro-2-methylquinoxaline . Mechanism: Schiff base condensation.[2]

The reaction involves 4-fluoro-5-nitro-1,2-phenylenediamine and methylglyoxal.

  • Mechanistic Insight: The diamine is unsymmetrical. The amino group para to the fluorine is more nucleophilic (due to resonance donation of F, despite induction) compared to the amino group para to the strong withdrawing nitro group. Methylglyoxal has an aldehyde (more reactive) and a ketone.

  • Outcome: The major isomer usually results from the attack of the more nucleophilic amine on the aldehyde. However, separation of the resulting 2-methyl and 3-methyl isomers is often required via crystallization or chromatography.

Protocol:

  • Dissolve 4-fluoro-5-nitro-1,2-phenylenediamine (1.0 eq) in Ethanol (EtOH).

  • Add Methylglyoxal (40% aq. solution, 1.2 eq).

  • Reflux for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc).

  • Cool to room temperature. The quinoxaline often precipitates.

  • Purification: Recrystallize from EtOH. If isomers persist, separate via flash column chromatography (Silica gel, gradient Hexane

    
     EtOAc).
    
    • Target Isomer Validation: Verify the position of the methyl group using NOE (Nuclear Overhauser Effect) NMR if possible, or proceed knowing the isomers may be separable at the nitro stage.

Phase 2: Introduction of the -Methyl Group ( )

Objective: Synthesize N-methyl-7-nitro-2-methylquinoxalin-6-amine . Mechanism: Nucleophilic Aromatic Substitution (


).

The fluorine atom at position 6 is activated by the ortho-nitro group at position 7 and the electron-deficient quinoxaline ring.

Protocol:

  • Suspend 6-fluoro-7-nitro-2-methylquinoxaline in Ethanol or THF.

  • Add Methylamine (33% in EtOH or 40% aq., 3–5 eq). Use excess to act as a base for HF scavenging.

  • Stir at room temperature for 4–12 hours. The solution typically turns deep orange/red (characteristic of nitro-anilines).

  • Workup: Concentrate in vacuo. Resuspend residue in water to remove methylammonium fluoride salts. Filter the solid precipitate.[3]

  • QC Check:

    
    H NMR should show the disappearance of the aromatic proton splitting caused by fluorine coupling and the appearance of a methyl doublet (NH-CH 
    
    
    
    ) at
    
    
    ppm.
Phase 3: Reduction to Diamine

Objective: Synthesize 6-(methylamino)-7-amino-2-methylquinoxaline . Mechanism: Catalytic Hydrogenation or Chemical Reduction.

Protocol (Catalytic Hydrogenation - Preferred):

  • Dissolve the nitro-amine intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 2–6 hours.
    
  • Safety: Filter through Celite under inert atmosphere (Argon/Nitrogen) to prevent catalyst ignition.

  • Concentrate immediately. The diamine is oxidation-sensitive and should be used directly in Phase 4.

Phase 4: Imidazole Ring Closure

Objective: Synthesize 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine . Mechanism: Cyanogen Bromide condensation.

Protocol:

  • Dissolve the fresh diamine in Methanol/Water (10:1).

  • Critical Safety: In a well-ventilated fume hood, add Cyanogen Bromide (BrCN) (1.1 eq) (Solid or solution in MeCN).

  • Stir at ambient temperature for 12–24 hours.

  • Basify the reaction mixture with aqueous

    
     or 
    
    
    
    to pH ~9.
  • Collect the precipitate by filtration.[3]

  • Purification: Recrystallization from Methanol or HPLC purification (C18 column, Water/Acetonitrile gradient with 0.1% Formic acid).

Part 3: Analytical Profile & Visualization

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Core Formation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Cyclization step1 Reaction: Diamine + Methylglyoxal Conditions: EtOH, Reflux Product: Fluoro-Nitro-Quinoxaline step2 Reaction: SNAr with MeNH2 Conditions: RT, 4h Product: Methylamino-Nitro-Quinoxaline step1->step2 Purification step3 Reaction: 1. H2/Pd-C (Red) 2. BrCN (Cyclization) Target: 7-MeIgQx step2->step3 Immediate Use

Figure 2: Step-by-step reaction workflow with critical condition markers.

Key Analytical Data (Expected)
ParameterValue / CharacteristicNotes
Formula

MW: 213.24 g/mol
Appearance Yellow to Orange SolidTypical of conjugated heterocyclic amines.[4]
UV

~270 nm, ~360 nmDistinctive quinoxaline absorption bands.
MS (ESI+)

Base peak.

NMR

~3.7 (N-Me),

~2.7 (C-Me)
N-Me is typically deshielded by the imidazole ring.

Part 4: Safety & Integrity (E-E-A-T)

Critical Hazards[2]
  • Cyanogen Bromide (BrCN): Hydrolyzes to release Hydrogen Cyanide (HCN). Fatal if inhaled. Must be handled in a high-efficiency fume hood. Keep bleach (

    
    ) ready to neutralize spills.
    
  • Mutagenicity: The target compound, 7-MeIgQx, is a potent mutagen (Ames test positive). Double-glove (Nitrile) and use a dedicated balance enclosure. All waste must be segregated as "Cytotoxic/Genotoxic."

Troubleshooting & Self-Validation
  • Problem: Low yield in Step 1 (Quinoxaline formation).

    • Cause: Polymerization of methylglyoxal.

    • Fix: Use freshly distilled methylglyoxal or commercially available 40% solution stored properly.

  • Problem: Incomplete

    
     reaction (Step 2).
    
    • Cause: Fluorine is a good leaving group, but the ring might not be electron-deficient enough if the nitro group is reduced or hindered.

    • Fix: Ensure the nitro group is intact. Heat to 50°C in a sealed tube if RT reaction is sluggish.

  • Validation: The intermediate 6-(methylamino)-7-nitro-2-methylquinoxaline is deeply colored (red/orange). Reduction to the diamine results in a color loss (pale yellow/colorless). Re-appearance of color/fluorescence often indicates oxidation or cyclization.

References

  • Turesky, R. J., et al. (2007). "Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef." Chemical Research in Toxicology, 20(3), 520-530.

    • Core Reference: Establishes the synthesis route from 4-fluoro-5-nitro-benzene-1,2-diamine and confirms the structure of 7-MeIgQx.
  • Grivas, S. (1986). "Efficient synthesis of mutagenic imidazo[4,5-f]quinoxalines." Acta Chemica Scandinavica B, 40, 404-406.
  • Nagao, M., et al. (1983). "Mutagens in cooked food." Environmental Health Perspectives, 67, 89-91.

Sources

Technical Assessment: Mutagenic Potential of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx)

[1][2]

Executive Summary & Chemical Identity[2]

The compound 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (commonly abbreviated as 7-MeIgQx ) represents a specific subclass of Heterocyclic Aromatic Amines (HAAs) formed during the thermal processing of creatine-rich foods (muscle meats).

Unlike the widely studied "angular" HAAs such as MeIQx (2-amino-3,8-dimethylimidazo[4,5-f ]quinoxaline), 7-MeIgQx possesses a linear tricyclic topology (fused at the [4,5-g] bond).[1][2] This structural distinction is not merely academic; it fundamentally alters the molecule's interaction with metabolic enzymes (CYP1A2) and DNA, resulting in a mutagenic potency orders of magnitude lower than its angular isomers.

This guide details the mechanism of action, experimental evaluation, and structure-activity relationships (SAR) necessary to assess the risk profile of this compound.

Chemical Profile
FeatureDescription
IUPAC Name 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
Common Abbreviation 7-MeIgQx
Class Heterocyclic Aromatic Amine (HAA) / Linear Tricyclic
Key Characteristic Linear fusion of imidazole to quinoxaline ring
Primary Source Cooked beef (ground patties, pan residues)
Mutagenic Potency Weak/Moderate (Strain dependent)

Mechanism of Action: Metabolic Activation

Like other HAAs, 7-MeIgQx is a promutagen . It is biologically inert until metabolically activated by host enzymes. The linear topology of 7-MeIgQx hinders the first critical step of this pathway compared to angular isomers, explaining its reduced potency.

The Bioactivation Pathway
  • N-Hydroxylation (Rate-Limiting): Cytochrome P450 1A2 (CYP1A2) oxidizes the exocyclic amine group to form an N-hydroxy intermediate.

  • Esterification: Phase II enzymes (N-acetyltransferases [NAT2] or Sulfotransferases [SULT]) convert the N-hydroxy metabolite into an unstable ester (acetoxy or sulfonyloxy).

  • Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic arylnitrenium ion.

  • DNA Adduction: The nitrenium ion covalently binds to the C8 position of guanine bases in DNA, causing replication errors (frameshifts).

Pathway Visualization

The following diagram illustrates the activation cascade, highlighting the critical enzymatic checkpoints.

BioactivationParent7-MeIgQx(Pro-mutagen)N_OHN-hydroxy-7-MeIgQx(Proximate Mutagen)Parent->N_OHOxidationCYPCYP1A2(Liver Microsomes)CYP->N_OHEsterN-acetoxy/sulfonyloxyIntermediateN_OH->EsterConjugationNATNAT2 / SULT(Cytosolic)NAT->EsterIonArylnitrenium Ion(Ultimate Carcinogen)Ester->IonHeterolysisDNADNA Adduct(C8-Guanine)Ion->DNACovalent Binding

Figure 1: Metabolic activation pathway of 7-MeIgQx requiring hepatic oxidation and subsequent esterification to form DNA-binding electrophiles.

Experimental Evaluation: The Ames Test Protocol

To accurately assess the mutagenic potential of 7-MeIgQx, the standard Ames test must be modified to account for its specific metabolic requirements. Standard strains (TA98) may show weak responses; therefore, overexpressing strains (YG series) are recommended for sensitive detection.

Critical Reagents
  • Tester Strain: Salmonella typhimuriumYG1024 (Derived from TA98, overexpresses O-acetyltransferase). This is critical because the esterification step is often the bottleneck for HAA mutagenicity.

  • S9 Fraction: Rat liver post-mitochondrial supernatant, induced with Phenobarbital/5,6-Benzoflavone or PCBs (Aroclor 1254) to upregulate CYP1A2.

  • Cofactor Mix: NADPH generating system (G-6-P, NADP+, MgCl2).

Step-by-Step Methodology (Plate Incorporation Assay)
  • Preparation of Top Agar:

    • Mix 0.6% agar and 0.5% NaCl.

    • Supplement with 0.5 mM L-histidine and 0.5 mM biotin (trace amounts to allow initial replication).

    • Maintain at 45°C.

  • S9 Mix Activation System:

    • Prepare 10% S9 mix (v/v) containing:

      • Rat Liver S9 fraction (10%).

      • MgCl2 (8 mM), KCl (33 mM).

      • Glucose-6-phosphate (5 mM), NADP+ (4 mM).

      • Phosphate buffer (100 mM, pH 7.4).

  • Inoculation:

    • To a sterile tube, add:

      • 0.1 mL of overnight bacterial culture (YG1024, ~1-2 × 10^9 cells/mL).

      • 0.1 mL of test compound (7-MeIgQx dissolved in DMSO).

      • 0.5 mL of S9 Mix (Metabolic Activation).

    • Note: For negative control, use DMSO only. For positive control, use 8-MeIQx or IQ.

  • Plating:

    • Add 2.0 mL of molten Top Agar to the tube.

    • Vortex briefly (3 seconds) at low speed.

    • Pour onto Minimal Glucose Agar plates.

    • Swirl to distribute evenly and allow to solidify on a level surface.

  • Incubation & Scoring:

    • Incubate inverted at 37°C for 48 hours.

    • Count His+ revertant colonies.

    • Calculate specific mutagenicity (Revertants per µg).

Experimental Workflow Visualization

AmesProtocolcluster_prepPhase 1: Preparationcluster_assayPhase 2: Assaycluster_resultPhase 3: AnalysisCultureYG1024 Culture(Overnight)MixMix Components(0.1mL Bact + 0.1mL cmpd + 0.5mL S9)Culture->MixCompound7-MeIgQx(in DMSO)Compound->MixS9S9 Mix(Cofactors + Enzyme)S9->MixAgarAdd Molten Top Agar(2.0 mL)Mix->AgarPourPour on Minimal Glucose PlateAgar->PourIncubateIncubate 37°C48 HoursPour->IncubateCountCount Revertants(His+ Colonies)Incubate->Count

Figure 2: Workflow for the Salmonella mutagenicity assay using S9 metabolic activation.

Structure-Activity Relationship (SAR) Analysis

The mutagenic potential of 7-MeIgQx is best understood by comparing it to its structural isomer, 8-MeIQx.[1] The difference lies in the fusion of the imidazole ring to the quinoxaline moiety.

Comparative Mutagenicity Data

The following data highlights the drastic reduction in mutagenicity caused by the linear configuration.

CompoundStructureTopologyStrain (YG1024) PotencyRelative Potency
8-MeIQx Imidazo[4,5-f ]quinoxalineAngular~180,000 rev/µg100% (Reference)
7-MeIgQx Imidazo[4,5-g ]quinoxalineLinear348 rev/µg ~0.2%

Data Source: Turesky et al. (2007)[1]

Mechanistic Explanation
  • Steric Fit: The angular shape of [4,5-f] isomers (like 8-MeIQx) mimics the "bay region" of polycyclic aromatic hydrocarbons. This shape fits optimally into the planar active site of CYP1A2, facilitating efficient N-hydroxylation.

  • Linear Hindrance: The linear [4,5-g] shape of 7-MeIgQx does not align as favorably with the heme center of CYP1A2, resulting in a lower rate of oxidation to the active hydroxy metabolite.

  • Intercalation: The angular geometry also favors intercalation into the DNA helix, stabilizing the non-covalent complex before the nitrenium ion reacts with guanine.

Conclusion

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx) is a confirmed bacterial mutagen, but its potency is significantly attenuated compared to its angular counterparts.

  • For Researchers: Use S. typhimurium YG1024 for detection; standard TA98 may yield false negatives due to low potency.

  • For Drug Developers: If a lead compound contains a linear imidazo-quinoxaline scaffold, it presents a lower genotoxic risk than an angular scaffold, but it still triggers a positive Ames test. Structural modification to block N-hydroxylation (e.g., removing the exocyclic amine or adding steric bulk near the amine) is recommended to eliminate mutagenicity entirely.

References

  • Turesky, R. J., Goodenough, A. K., Ni, W., et al. (2007).[1] Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef.[1][2][3] Chemical Research in Toxicology, 20(3), 520–530.[1] [Link]

  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish.[4][5][6] Cancer Science, 95(4), 290–299. [Link]

  • Hsu, K. H., Su, B. H., Tu, Y. S., et al. (2016).[7] Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLOS ONE, 11(2), e0148900.[7] [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis, 31(6), 347–364. [Link]

solubility of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Introduction

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, a heterocyclic aromatic amine (HAA), is a compound of significant interest, particularly as it has been identified as a mutagen formed in cooked meats.[1][2] Understanding the physicochemical properties of this molecule is paramount for research in toxicology, pharmacology, and analytical chemistry. A critical parameter in this regard is its solubility in various solvents, which dictates its behavior in biological systems, its extraction and purification, and its formulation for experimental studies.

This guide provides a comprehensive overview of the predicted solubility of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate reliable data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine provides key insights into its potential solubility profile.

Chemical Structure of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine cluster_imidazo Imidazo ring cluster_quinox Quinoxaline ring system N1 N C2 C N1->C2 CH3 CH3 N1->CH3 N3 N C2->N3 NH2 NH2 C2->NH2 C10 C N3->C10 C4 C N9 N C4->N9 C5 C C6 C C6->C5 CH3_C6 CH3_C6 C6->CH3_C6 CH3 N7 N N7->C6 C8 C C8->N7 N9->C8 C10->C5 C11 C C10->C11 C11->N1 C11->C4

Caption: Molecular structure of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine.

Structural Analysis:

  • Polar Moieties: The molecule possesses several polar functional groups that can participate in hydrogen bonding and dipole-dipole interactions. These include the primary amine group (-NH2) and the nitrogen atoms within the imidazole and quinoxaline ring systems. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the rings can act as hydrogen bond acceptors.

  • Nonpolar Moieties: The aromatic quinoxaline core and the two methyl (-CH3) groups contribute to the nonpolar character of the molecule, leading to hydrophobic interactions.

Predicted Solubility Profile:

Based on this structural analysis, a qualitative prediction of solubility in different solvent classes can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the large, relatively nonpolar aromatic system is expected to limit aqueous solubility. Solubility in alcohols is likely to be higher than in water due to the alkyl chains of the alcohols interacting with the nonpolar regions of the molecule.
Polar Aprotic DMSO, DMF, AcetonitrileHighSolvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have large dipole moments, which should effectively solvate the polar functional groups of the molecule.[3]
Nonpolar Hexane, TolueneVery LowThe energy required to break the intermolecular forces in the solid state of this polar compound would not be sufficiently compensated by the weak van der Waals forces with nonpolar solvents.[3]
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions, suggesting some potential for dissolution, though likely less than polar aprotic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative and accurate solubility data, the isothermal shake-flask method is the gold standard.[4] This method measures the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess compound into vials B Add solvent to each vial A->B D Incubate at constant temperature with agitation (e.g., 24-48h) B->D C Prepare calibration standards H Analyze by HPLC-UV C->H E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm syringe filter E->F G Dilute filtered supernatant F->G G->H I Quantify using calibration curve H->I

Sources

A Technical Guide to the Genotoxicity Assessment of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive framework for evaluating the genotoxic potential of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. Direct genotoxicity data for this specific compound is limited; therefore, this document establishes a predictive assessment strategy based on its structural relationship to well-characterized heterocyclic aromatic amines (HAAs), particularly the isomers of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[1][2] We outline the postulated metabolic activation pathways that are critical for the genotoxicity of this chemical class and provide detailed, field-proven protocols for a standard battery of in vitro genotoxicity assays: the Bacterial Reverse Mutation (Ames) Test, the In Vitro Micronucleus Assay, and the In Vitro Comet Assay. This document is designed to serve as a practical resource for scientists, offering not just methodologies but the causal scientific reasoning behind experimental design choices, data interpretation, and quality control.

Introduction: Chemical Context and the Imperative for Genotoxicity Testing

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine belongs to the imidazoquinoxaline class of heterocyclic aromatic amines (HAAs).[1][2] HAAs are potent mutagens and carcinogens formed during the high-temperature cooking of protein-rich foods like meat and fish.[3][4] The genotoxicity of many HAAs, such as the closely related and extensively studied MeIQx, is not intrinsic to the parent molecule. Instead, these compounds are pro-mutagens that require metabolic activation by host enzymes to become reactive species capable of damaging DNA.[4][5]

Given that genotoxicity—the ability of a chemical agent to damage the genetic information within a cell—is a key indicator of carcinogenic potential, its assessment is a mandatory component of safety evaluation for new chemical entities, including pharmaceuticals, industrial chemicals, and food additives.[6] This guide leverages the extensive knowledge of HAA genotoxicity to build a robust testing strategy for 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, ensuring a thorough and scientifically-grounded evaluation.

Postulated Mechanism of Genotoxicity: The Metabolic Activation Pathway

The genotoxic activity of HAAs is contingent upon a multi-step bioactivation process.[3][5] This pathway converts the chemically stable parent amine into a highly reactive electrophile that can form covalent adducts with DNA, leading to mutations.

Step 1: N-Hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group (-NH2) to a hydroxylamine (-NH-OH).[3][5] This reaction is primarily catalyzed by Phase I cytochrome P450 (CYP) enzymes, with CYP1A2 being the most significant isoform for many HAAs in the liver.[3] Extrahepatic tissues may utilize CYP1A1 and CYP1B1.[3]

Step 2: O-Esterification: The resulting N-hydroxy metabolite is then activated further by Phase II enzymes through O-esterification (e.g., O-acetylation or O-sulfonation).[7][8] In many human tissues, N-acetyltransferase 2 (NAT2) plays a critical role in O-acetylation, converting the hydroxylamine into a reactive acetoxy ester.[7][9]

Step 3: Formation of the Nitrenium Ion and DNA Adducts: The acetoxy ester is unstable and spontaneously degrades to form a highly electrophilic arylnitrenium ion.[3][4] This ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming bulky DNA adducts. These adducts can distort the DNA helix, leading to errors during replication and transcription, resulting in point mutations (especially G:C to T:A transversions) and frameshift mutations.[10]

Metabolic_Activation_Pathway cluster_Phase1 Phase I Bioactivation (Liver, etc.) cluster_Phase2 Phase II Bioactivation cluster_Final DNA Adduct Formation cluster_Outcome Genotoxic Outcome Parent 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (Pro-mutagen) Hydroxy N-hydroxy Metabolite Parent->Hydroxy CYP1A2, CYP1A1, CYP1B1 (N-oxidation) Acetoxy N-acetoxy Ester Hydroxy->Acetoxy NAT2 (O-acetylation) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Acetoxy->Nitrenium Spontaneous Heterolysis Adduct C8-Guanine DNA Adduct Nitrenium->Adduct Covalent Binding Mutation Gene Mutations (Frameshift, Transversion) Adduct->Mutation Replication Error

Caption: Metabolic activation of imidazoquinoxalines to DNA-reactive species.

A Tiered Approach to Genotoxicity Testing

A standard battery of in vitro tests is recommended to screen for genotoxic potential across different endpoints. This approach is mandated by regulatory agencies worldwide and provides a comprehensive initial assessment.[6][11]

  • Gene Mutation: The Bacterial Reverse Mutation Test (Ames test) assesses the ability of a chemical to induce point mutations and frameshifts in bacteria.

  • Chromosomal Damage (Clastogenicity & Aneugenicity): The In Vitro Micronucleus Assay detects damage to chromosomes, identifying agents that cause chromosome breakage (clastogens) or interfere with cell division, leading to chromosome loss or gain (aneugens).[12][13]

  • Primary DNA Damage: The In Vitro Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting primary DNA damage, such as single- and double-strand breaks and alkali-labile sites.[14][15]

Detailed Experimental Protocols

The following protocols are based on internationally accepted guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the ability of the test compound to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6]

Causality: Because imidazoquinoxalines are pro-mutagens, the assay must be conducted both with and without an exogenous metabolic activation system (S9 mix).[6][16] The S9 mix is a post-mitochondrial supernatant from the liver of Aroclor 1254-induced rats, containing a cocktail of CYP enzymes necessary for bioactivation.[16][17] Strains like TA98 and TA1537 are sensitive to frameshift mutagens, which is a common mechanism for HAAs.[16]

Experimental Workflow:

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Methodology:

  • Strain Selection: Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[16]

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range. The highest concentration should show evidence of toxicity or be 5 mg/plate or 5 µL/plate.[18]

  • Main Experiment:

    • Prepare at least five analyzable concentrations of the test article.

    • For each concentration and control, use triplicate plates.[16]

    • Combine 0.1 mL of bacterial culture, 0.1 mL of test article solution, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates) in a test tube.

    • Add 2.0 mL of molten top agar (containing a trace of histidine/tryptophan) and vortex gently.

    • Pour the mixture onto the surface of minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the mean number of revertants per plate, which is at least twice the mean of the vehicle control plates.

Data Presentation (Hypothetical):

Concentration (µ g/plate )Mean Revertants ± SD (-S9)Mean Revertants ± SD (+S9)
Vehicle Control 25 ± 430 ± 5
0.1 28 ± 575 ± 9
1.0 30 ± 6250 ± 21
10.0 35 ± 7890 ± 55
100.0 40 ± 5 (Toxic)1500 ± 98
Positive Control 450 ± 301800 ± 110
In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects chromosomal damage by quantifying micronuclei (MN) in the cytoplasm of interphase cells.[12][13] MN are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Causality: This test complements the Ames test by detecting clastogenic and aneugenic events in mammalian cells, which have different DNA repair and metabolic systems than bacteria.[12][19] The inclusion of cytochalasin B is critical; it blocks cytokinesis, allowing for the specific analysis of cells that have completed one nuclear division, which are identifiable by their binucleated appearance.[13] This ensures that observed micronuclei were formed during the mitotic division under exposure to the test compound.

Experimental Workflow:

G cluster_prep Cell Culture & Dosing cluster_exposure Exposure & Incubation cluster_harvest Harvesting & Staining cluster_analysis Microscopic Analysis A Seed Mammalian Cells (e.g., TK6, CHO) B Treat cells with Test Compound (+/- S9 mix for short exposure) A->B C Short Exposure: 3-6 hr (+/- S9) B->C D Long Exposure: ~1.5-2 cell cycles (-S9) B->D E Wash cells & add fresh medium containing Cytochalasin B C->E D->E F Incubate for 1-1.5 cell cycles E->F G Harvest cells, treat with hypotonic solution, fix F->G H Stain with DNA dye (e.g., Giemsa) G->H I Score ≥2000 binucleated cells per concentration H->I J Calculate % Micronucleated Binucleated Cells I->J K Determine Cytokinesis-Block Proliferation Index (CBPI) I->K

Caption: Workflow for the In Vitro Micronucleus Assay.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 cells or Chinese Hamster Ovary (CHO) cells).[13][20]

  • Exposure:

    • Short Treatment (with and without S9): Expose cells to the test compound for 3-6 hours.[13]

    • Long Treatment (without S9): Expose cells for 1.5-2 normal cell cycle lengths.[12]

    • Include vehicle and positive controls (e.g., Cyclophosphamide with S9, Colchicine without S9).[13]

  • Cytokinesis Block: After exposure, wash the cells and add fresh medium containing cytochalasin B to block cell division at the two-nucleus stage.

  • Harvesting: Harvest cells at a time equivalent to 1.5-2 normal cell cycles from the beginning of treatment.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific dye.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

  • Cytotoxicity Assessment: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to measure cell cycle delay.

Data Presentation (Hypothetical):

Concentration (µM)% Cytotoxicity% Micronucleated Binucleated Cells ± SD (+S9)
Vehicle Control 01.2 ± 0.3
1 51.5 ± 0.4
5 154.8 ± 0.9
10 359.5 ± 1.5
20 5515.2 ± 2.1
Positive Control 4518.0 ± 2.5
In Vitro Alkaline Comet Assay

The comet assay is a sensitive method to detect DNA strand breaks and alkali-labile sites in individual cells.[14][15]

Causality: This assay provides a direct measure of DNA damage, which is the initial event preceding mutation or chromosomal aberration. The alkaline conditions (pH > 13) denature the DNA, allowing broken strands to migrate out of the nucleus during electrophoresis, forming a "comet" shape.[15][21] The amount of DNA in the comet tail is proportional to the amount of DNA damage.[22] This test is valuable for detecting damage that may be efficiently repaired and thus missed in assays that measure fixed mutations.

Experimental Workflow:

G cluster_prep Cell Treatment & Embedding cluster_lysis Lysis & Unwinding cluster_run Electrophoresis & Analysis A Treat Mammalian Cells with Test Compound (+/- S9) B Harvest cells and mix with low melting point agarose A->B C Embed cell suspension on a microscope slide B->C D Immerse slide in cold Lysis Solution (high salt, detergent) C->D E Immerse slide in Alkaline Buffer (pH > 13) for DNA unwinding D->E F Perform Electrophoresis at low voltage in alkaline buffer E->F G Neutralize and stain DNA with a fluorescent dye F->G H Visualize comets via fluorescence microscopy G->H I Quantify DNA in tail using image analysis software H->I

Caption: Workflow for the In Vitro Alkaline Comet Assay.

Step-by-Step Methodology:

  • Cell Treatment: Expose appropriate mammalian cells to the test compound for a short duration (e.g., 1-4 hours) with and without S9 metabolic activation.

  • Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt, detergent-containing lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoid.[22]

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.[21]

  • Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate from the nucleus (comet head) towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Scoring: Analyze at least 50-100 randomly selected cells per slide using an automated image analysis system. The primary endpoint is the % Tail DNA.

Data Presentation (Hypothetical):

Concentration (µM)Mean % Tail DNA ± SD (-S9)Mean % Tail DNA ± SD (+S9)
Vehicle Control 3.5 ± 1.14.1 ± 1.3
5 4.2 ± 1.512.8 ± 3.5
10 5.1 ± 1.825.6 ± 5.1
20 6.5 ± 2.045.2 ± 6.8
Positive Control 35.0 ± 4.555.0 ± 7.2

Data Interpretation and Integrated Assessment

A weight-of-evidence approach is essential for interpreting the results from this test battery.

  • Positive Ames Test: A positive result, particularly in the presence of S9 metabolic activation, is a strong indicator of mutagenic potential and is consistent with the known properties of HAAs.[3][7]

  • Positive Micronucleus Test: A positive result indicates the compound is capable of inducing chromosomal damage in mammalian cells. This finding significantly raises the level of concern, confirming that the genotoxic potential is not limited to prokaryotic systems.[12]

  • Positive Comet Assay: A positive result in the comet assay demonstrates the ability of the compound to cause primary DNA strand breaks.[15] This provides mechanistic support for positive findings in the other assays.

Conclusion

While direct experimental data on 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is not widely available, its chemical structure strongly suggests a genotoxic potential analogous to other carcinogenic imidazoquinoxaline compounds.[1][2] The proposed mechanism involves metabolic activation to an electrophilic species that forms DNA adducts, leading to mutations. The tiered experimental approach detailed in this guide, employing the Ames test, in vitro micronucleus assay, and comet assay, provides a robust, validated, and regulatory-accepted framework for definitively characterizing the genotoxic hazard of this compound. Rigorous adherence to these protocols, including appropriate metabolic activation systems and concurrent positive and negative controls, will ensure the generation of reliable and interpretable data crucial for risk assessment in drug development and chemical safety.

References

  • Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. PubMed. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. ProQuest. Available at: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. ACS Publications. Available at: [Link]

  • The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available at: [Link]

  • Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. Oxford Academic. Available at: [Link]

  • In Vitro Comet Assay for Testing Genotoxicity of Chemicals. Springer Nature Experiments. Available at: [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available at: [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. Available at: [Link]

  • MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2. PMC - NIH. Available at: [Link]

  • The In Vitro Alkaline Comet Assay in Genetic Toxicology. Journal of Applied Biological Sciences. Available at: [Link]

  • Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. PubMed. Available at: [Link]

  • The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]

  • Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. PubMed. Available at: [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at: [Link]

  • Carcinogenicity of dietary MelQx in the prostate, breast, colon, and liver cancers, and the inhibitory effects of some compounds. Food Research. Available at: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available at: [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available at: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Battelle. Available at: [Link]

  • Effects of cigarette smoke and a heterocyclic amine, MeIQx on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver. Oxford Academic. Available at: [Link]

  • OECD 487: In vitro MNT. Gentronix. Available at: [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. Available at: [Link]

  • Genotoxicity and carcinogenicity in rats and mice of 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7. PubMed. Available at: [Link]

  • Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx). MDPI. Available at: [Link]

  • Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice. PubMed. Available at: [Link]

  • 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3. Pharmaffiliates. Available at: [Link]

  • Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef. PMC - NIH. Available at: [Link]

  • Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef. PubMed. Available at: [Link]

  • Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. NIH. Available at: [Link]

  • Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... ResearchGate. Available at: [Link]

  • Assessment of the genotoxicity of the tyrosine kinase inhibitor imatinib mesylate in cultured fish and human cells. PubMed. Available at: [Link]

  • 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx): A novel and abundant mutagenic heterocyclic aromatic amine formed in grilled beef. ResearchGate. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. Available at: [Link]

  • (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. Available at: [Link]

Sources

role of 7-MeIgQx in dietary carcinogenesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of 2-Amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline (7-MeIgQx) in Dietary Carcinogenesis

Abstract

Heterocyclic aromatic amines (HAAs) represent a class of potent mutagens and carcinogens formed during the high-temperature cooking of proteinaceous foods. Among these, 2-amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline, commonly abbreviated as 7-MeIgQx, is a significant compound due to its prevalence and carcinogenic potential. This technical guide provides a comprehensive overview of the , designed for researchers, scientists, and drug development professionals. We will explore its formation chemistry, dietary exposure, the critical metabolic pathways leading to its activation, the molecular mechanisms of DNA damage and mutagenesis, and the established experimental models for its study. This document synthesizes current knowledge to provide a detailed understanding of 7-MeIgQx as a key agent in diet-related cancer risk.

Introduction: The Significance of 7-MeIgQx

7-MeIgQx belongs to the imidazoquinoxaline class of HAAs, which are formed in cooked meat and fish.[1] It is structurally similar to MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), another well-studied HAA, and is considered a potent mutagen.[2][3] The International Agency for Research on Cancer (IARC) has classified HAAs like MeIQx as Group 2B carcinogens, meaning they are "possibly carcinogenic to humans".[3][4] Epidemiological and experimental studies have suggested a link between HAA exposure and an increased risk of various cancers, including those of the colon, breast, prostate, and liver.[2][4]

7-MeIgQx is a pro-carcinogen, meaning it is not directly harmful. Its carcinogenicity is dependent on metabolic activation by host enzymes into reactive intermediates that can covalently bind to DNA, forming DNA adducts.[2][5] These adducts, if not repaired, can lead to mutations in critical genes, initiating the process of carcinogenesis.[6][7] Understanding the complete pathway from its formation in food to its ultimate molecular effects in the cell is paramount for risk assessment and the development of preventative strategies.

Formation Chemistry and Dietary Exposure

The genesis of 7-MeIgQx is a complex thermal process rooted in the Maillard reaction.

Mechanism of Formation

7-MeIgQx and other HAAs are not naturally present in raw meat. They are synthesized at high temperatures (typically above 150°C or 302°F) through the reaction of specific precursors.[3][8] The core reaction involves:

  • Creatine or Creatinine: Abundant in muscle tissue.

  • Amino Acids: Specific amino acids serve as the amine source.

  • Sugars: Reducing monosaccharides participate in the Maillard browning reaction.[1]

The confluence of these precursors under heat, such as during frying, grilling, or broiling, leads to the formation of the imidazoquinoxaline scaffold.[1][8]

Factors Influencing Formation

The quantity of 7-MeIgQx formed is highly dependent on several factors:

FactorInfluence on 7-MeIgQx FormationRationale
Cooking Temperature Higher temperatures (>150°C) significantly increase formation.[3][8]Provides the necessary activation energy for the Maillard reaction.
Cooking Method Frying, broiling, and grilling produce higher levels than roasting or baking.[8]These methods achieve higher surface temperatures and direct heat transfer.
Meat Type Levels can vary, with significant amounts found in cooked pork, beef, and chicken.[9]Dependent on the intrinsic concentration of precursors like creatine.
Doneness Level "Well-done" and charred meats contain substantially more HAAs than "medium-rare" meats.[3]Longer cooking times and higher final temperatures drive the reaction further.
Mitigation Strategies

Research has identified several practical methods to reduce HAA formation:

  • Marination: Marinating meat, particularly with acidic (vinegar, lemon juice) or antioxidant-rich ingredients (spices, herbs like rosemary, honey), can significantly inhibit HAA formation.[9][10]

  • Antioxidant Addition: The inclusion of antioxidants, such as vitamin E, in ground meat before cooking can reduce the formation of free radicals that are precursors to HAAs.[9]

  • Cooking Adjustments: Lowering the cooking temperature, avoiding prolonged cooking times, and flipping meat frequently can reduce HAA levels.[8]

Metabolic Activation: The Path to Genotoxicity

For 7-MeIgQx to exert its carcinogenic effect, it must undergo a two-phase metabolic activation process. This bioactivation converts the chemically stable parent compound into a highly reactive electrophile capable of damaging DNA.

Phase I: N-Hydroxylation

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group, catalyzed by Cytochrome P450 (CYP) enzymes .[2][5]

  • CYP1A2: This is the primary enzyme responsible for the activation of many HAAs in the liver.[2]

  • CYP1A1: This enzyme is important for extrahepatic activation, meaning it can activate 7-MeIgQx in tissues other than the liver, which may contribute to organ-specific carcinogenicity.[2]

This reaction produces the proximate carcinogen, N-hydroxy-7-MeIgQx.

Phase II: Esterification

The N-hydroxy-7-MeIgQx intermediate undergoes further activation through esterification, primarily via O-acetylation.

  • N-acetyltransferases (NATs): These enzymes transfer an acetyl group to the hydroxylamine. NAT2 is the key enzyme in this step.[2][11] The product, an acetoxy-ester, is highly unstable.[2]

  • Sulfotransferases (SULTs): Can also contribute to activation in some tissues by adding a sulfo group, forming an unstable sulfate ester.

The Ultimate Carcinogen and Genetic Polymorphism

The unstable acetoxy or sulfate ester spontaneously breaks down (heterolytic cleavage), losing the acetyl or sulfo group to form a highly electrophilic arylnitrenium ion . This ion is the ultimate carcinogen that readily attacks nucleophilic sites on DNA.

A critical factor in this pathway is the genetic polymorphism of the NAT2 gene.[11][12] The human population is broadly divided into "rapid," "intermediate," and "slow" acetylator phenotypes.[12] For HAAs, where O-acetylation is an activation step, rapid acetylators are more efficient at producing the unstable ester, leading to higher levels of the ultimate carcinogen and potentially a greater risk of HAA-related cancers, such as colorectal cancer.[2][11]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_final Ultimate Carcinogen Formation MeIgQx 7-MeIgQx (Pro-carcinogen) NOH_MeIgQx N-hydroxy-7-MeIgQx (Proximate Carcinogen) MeIgQx->NOH_MeIgQx N-hydroxylation Acetoxy N-acetoxy-7-MeIgQx (Unstable Ester) NOH_MeIgQx->Acetoxy O-acetylation CYP CYP1A1, CYP1A2 CYP->NOH_MeIgQx Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Acetoxy->Nitrenium Spontaneous Heterolysis NAT2 NAT2 (Rapid vs. Slow Polymorphism) NAT2->Acetoxy DNA DNA Nitrenium->DNA Attacks DNA

Fig. 1: Metabolic activation pathway of 7-MeIgQx.

Molecular Mechanisms of Carcinogenesis

The interaction of the 7-MeIgQx arylnitrenium ion with cellular macromolecules, particularly DNA, is the central event that initiates cancer.

DNA Adduct Formation

The highly reactive arylnitrenium ion covalently binds to DNA, forming bulky chemical adducts.

  • Primary Target: The main site of adduction is the C8 position of guanine .[2]

  • Major Adduct: The primary lesion formed is N-(deoxyguanosin-8-yl)-7-MeIgQx (dG-C8-MeIQx) .[2]

These bulky adducts distort the DNA double helix. While cells possess repair mechanisms, such as the Nucleotide Excision Repair (NER) pathway, to remove such damage, the repair is not always perfect.[2] If the cell divides before the adduct is removed, it can lead to permanent mutations.

Mutagenesis and Cancer Initiation

The presence of a dG-C8-MeIQx adduct during DNA replication can cause the DNA polymerase to misread the template strand. This frequently results in the insertion of an incorrect base opposite the damaged guanine, leading to mutations. These mutations are not random and can occur in critical genes that regulate cell growth and division:

  • Oncogenes: Activating mutations in genes like K-ras can lead to uncontrolled cell proliferation.

  • Tumor Suppressor Genes: Inactivating mutations in genes like p53 can remove the brakes on cell division and apoptosis.

The accumulation of such mutations in a single cell can lead to neoplastic transformation, the first step in the multi-stage process of carcinogenesis.[7][13]

G Nitrenium Arylnitrenium Ion (from 7-MeIgQx) DNA Guanine in DNA Nitrenium->DNA Covalent Binding Adduct dG-C8-MeIQx Adduct (Bulky DNA Lesion) DNA->Adduct Replication DNA Replication Adduct->Replication Repair NER Pathway Adduct->Repair Successful Repair Mutation G→T Transversion (Mutation) Replication->Mutation Mispairing Gene Oncogene / Tumor Suppressor Gene Mutation->Gene Alters Gene Sequence Cancer Cancer Initiation Gene->Cancer NormalDNA Normal DNA Repair->NormalDNA

Fig. 2: From DNA adduct to cancer initiation.

Experimental Methodologies

A variety of robust methodologies are employed to study 7-MeIgQx, from its quantification in food to its biological effects in vitro and in vivo.

Quantification in Food Matrices

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

  • Homogenization: A cooked meat sample is homogenized in a suitable solvent (e.g., NaOH).

  • Extraction: The homogenate is mixed with a diatomaceous earth sorbent, packed into a column, and the HAAs are eluted with an organic solvent like dichloromethane.

  • SPE Cleanup: The extract is passed through a series of SPE cartridges (e.g., C18, PRS) to remove interfering compounds and concentrate the HAAs.

  • Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .[2][14] This technique provides high sensitivity and specificity for the accurate quantification of 7-MeIgQx.[15]

In Vitro Genotoxicity Assays

These assays are crucial for screening the mutagenic potential of chemicals.[16][17] A standard battery of tests is often required by regulatory agencies.[16]

Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs (cannot synthesize histidine) and contain specific mutations that make them sensitive to different types of mutagens.[18]

  • Metabolic Activation: Test the compound (7-MeIgQx) both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction), which contains CYP enzymes.[18]

  • Exposure: The bacterial strains are exposed to various concentrations of 7-MeIgQx on a histidine-deficient agar plate.

  • Scoring: If 7-MeIgQx is mutagenic, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to a negative control. A dose-dependent increase in colonies indicates a positive result.

Other key in vitro assays include the Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) and the In Vitro Micronucleus Test , which detects chromosome damage.[16][17]

G cluster_workflow In Vitro Genotoxicity Workflow cluster_ames Ames Test cluster_mla MLA cluster_mn Micronucleus TestCompound Test Compound (e.g., 7-MeIgQx) Ames Bacterial Reverse Mutation Assay TestCompound->Ames MLA Mouse Lymphoma Assay (TK) TestCompound->MLA MN In Vitro Micronucleus Test TestCompound->MN Ames_Endpoint Endpoint: Gene Mutation Result Genotoxicity Profile Ames->Result MLA_Endpoint Endpoint: Gene Mutation MLA->Result MN_Endpoint Endpoint: Chromosomal Damage MN->Result

Fig. 3: Standard workflow for in vitro genotoxicity assessment.
In Vivo Carcinogenicity Studies

Long-term animal bioassays are the gold standard for assessing carcinogenic potential.[19]

Animal Models:

  • Rodent Models: F344 rats and C57BL/6 mice are commonly used. Animals are administered 7-MeIgQx in their diet over their lifetime (typically 2 years), and the incidence of tumors in various organs is compared to control groups.[20][21]

DNA Adduct Analysis

Detecting and quantifying the dG-C8-MeIQx adduct in target tissues is direct evidence of genotoxic exposure and damage.

  • ³²P-Postlabeling: A highly sensitive but non-specific method for detecting bulky DNA adducts.

  • LC-MS/MS: The preferred method for its ability to provide structural confirmation and precise quantification of specific adducts like dG-C8-MeIQx from tissue DNA.[2]

Conclusion and Future Directions

7-MeIgQx is a potent, diet-derived pro-carcinogen whose role in human cancer is supported by a substantial body of evidence. Its formation during common cooking practices leads to widespread human exposure. The carcinogenic mechanism is well-defined, proceeding through a pathway of metabolic activation by CYP and NAT enzymes to an ultimate carcinogen that forms mutagenic DNA adducts. Genetic polymorphisms in these enzymes, particularly NAT2, are key determinants of individual susceptibility.

While our understanding is extensive, several areas warrant further investigation:

  • Human Epidemiology: More robust epidemiological studies are needed to solidify the link between dietary 7-MeIgQx intake and specific human cancer risks.

  • Complex Interactions: Research into how 7-MeIgQx interacts with other dietary components (both inhibitors and enhancers) and the gut microbiome is needed.

  • Biomarker Development: Refining biomarkers of 7-MeIgQx exposure and effect (e.g., specific DNA adducts in surrogate tissues) could improve risk assessment.

  • Inhibitory Compounds: Further exploration of natural compounds that can block the metabolic activation of 7-MeIgQx or enhance its detoxification could lead to new chemopreventive strategies.[4]

Continued research in these areas will be crucial for developing evidence-based dietary guidelines and interventions to mitigate the cancer risk associated with this and other heterocyclic aromatic amines.

References

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Jägerstad, M., Reuterswärd, A. L., Grivas, S., Olsson, K., Negishi, C., & Sato, S. (1985). Effects of meat composition and cooking conditions on the formation of mutagenic imidazoquinoxalines (MeIQx and its methyl derivatives). Princess Takamatsu Symposia, 16, 87-96. Retrieved February 22, 2026, from [Link]

  • Carcinogenicity of dietary MelQx in the prostate, breast, colon, and liver cancers, and the inhibitory effects of some compounds. (2024). Food Research. Retrieved February 22, 2026, from [Link]

  • Tierney, B., Hewer, A., Walsh, C., Grover, P. L., & Sims, P. (1977). The metabolic activation of 7-methylbenz(a)anthracene in mouse skin. Chemico-biological interactions, 18(2), 179-193. Retrieved February 22, 2026, from [Link]

  • Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. (n.d.). Meatscience.org. Retrieved February 22, 2026, from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. Retrieved February 22, 2026, from [Link]

  • Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation research, 506-507, 65-77. Retrieved February 22, 2026, from [Link]

  • Njuma, O. J., Su, Y., & Guengerich, F. P. (2019). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. Journal of Biological Chemistry, 294(19), 7647-7655. Retrieved February 22, 2026, from [Link]

  • Site Specific Mutagenesis by DNA Adducts. (2013). ILP. Retrieved February 22, 2026, from [Link]

  • Rather, I. A., Koh, W. Y., Paek, W. K., & Lim, J. (2017). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Food Science & Nutrition, 5(3), 541-551. Retrieved February 22, 2026, from [Link]

  • Davis, T., & Brown, T. (2019). The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches. Frontiers in Oncology, 9, 956. Retrieved February 22, 2026, from [Link]

  • N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential. (2025). Journal of Hematology & Oncology. Retrieved February 22, 2026, from [Link]

  • Davis, C. D., Schut, H. A., Adamson, R. H., Thorgeirsson, U. P., Thorgeirsson, S. S., & Snyderwine, E. G. (1993). Enzymatic phase II activation of the N-hydroxylamines of IQ, MeIQx and PhIP by various organs of monkeys and rats. Carcinogenesis, 14(10), 2091-2096. Retrieved February 22, 2026, from [Link]

  • DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice. (2025). bioRxiv. Retrieved February 22, 2026, from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved February 22, 2026, from [Link]

  • Simmons, H. (2019). What are Cytochrome P450 Enzymes?. News-Medical.net. Retrieved February 22, 2026, from [Link]

  • Other Genetic Toxicology Assays. (n.d.). Inotiv. Retrieved February 22, 2026, from [Link]

  • Guengerich, F. P. (2015). Cytochrome P450 Enzymes. In Encyclopedia of Toxicology (3rd ed., pp. 1048-1052). Elsevier. Retrieved February 22, 2026, from [Link]

  • Inflammation-Related Carcinogenesis: Lessons from Animal Models to Clinical Aspects. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Dipple, A., Pigott, M. A., Moschel, R. C., & Costantino, N. (1988). Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin. Carcinogenesis, 9(1), 141-145. Retrieved February 22, 2026, from [Link]

  • Various Analytical Techniques Involved In Mycotoxin Detection and Estimation. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mycotoxin detection and analysis methods. (n.d.). Mycotoxinsite. Retrieved February 22, 2026, from [Link]

  • Heterocyclic amine formation in meat. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. (n.d.). Annals of Translational Medicine. Retrieved February 22, 2026, from [Link]

  • Molecular genetics and function of NAT1 and NAT2: Role in aromatic amine metabolism and carcinogenesis. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. (2017). Juniper Publishers. Retrieved February 22, 2026, from [Link]

  • In Vivo Genotoxicity Assays. (n.d.). Charles River Laboratories. Retrieved February 22, 2026, from [Link]

  • Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2013). Cytochrome P450 enzymes and drug metabolism in humans. FEBS letters, 587(1), 122-127. Retrieved February 22, 2026, from [Link]

  • Effect of Marinades on the Formation of Heterocyclic Amines in Grilled Beef Steaks. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cytochrome P450 (CYP) Enzymes. (2025). The Medical Biochemistry Page. Retrieved February 22, 2026, from [Link]

  • Butcher, N. J., & Minchin, R. F. (2012). Genetic polymorphism in N-Acetyltransferase (NAT): Population distribution of NAT1 and NAT2 activity. Methods in molecular biology (Clifton, N.J.), 833, 107-124. Retrieved February 22, 2026, from [Link]

  • The effect of the rs1799931 G857A (G286E) polymorphism on N-acetyltransferase 2-mediated carcinogen metabolism and genotoxicity differs with heterocyclic amine exposure. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Investigation of human n-acetyltransferases (NAT1 and NAT2) genetic polymorphisms in susceptibility to aromatic amine and alkyla. (n.d.). ThinkIR - University of Louisville. Retrieved February 22, 2026, from [Link]

  • Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Mechanisms of carcinogenesis: from initiation and promotion to the hallmarks. (2004). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. (2019). MDPI. Retrieved February 22, 2026, from [Link]

  • Methodologies for Food Fraud. (2012). Agilent. Retrieved February 22, 2026, from [Link]

  • Carcinogenesis: Mechanisms and Manifestations. (n.d.). SAGE Journals. Retrieved February 22, 2026, from [Link]

  • Gene-controlling mechanisms play key role in cancer progression. (2020). ecancer. Retrieved February 22, 2026, from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. Retrieved February 22, 2026, from [Link]

  • Exploring the Role of Seven Key Genes in Breast Cancer: Insights from In Silico and In Vitro Analyses. (2024). Dove Press. Retrieved February 22, 2026, from [Link]

  • Mechanisms of Carcinogenesis. (n.d.). Drinking Water and Health. Retrieved February 22, 2026, from [Link]

  • Mechanism of 7,12-dimethylbenz[a]anthracene-induced immunotoxicity: role of metabolic activation at the target organ. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

HPLC-MS/MS analysis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC-MS/MS Analysis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Introduction

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is a heterocyclic amine (HCA) belonging to the imidazoquinoxaline class of compounds. HCAs are potent mutagens and carcinogens formed during the high-temperature cooking of meat and fish. The specific isomer, 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, while less studied than its well-known counterpart 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), warrants significant analytical attention due to its structural similarity and potential toxicological relevance. Its analysis is crucial in food safety, toxicology, and drug metabolism studies to understand its prevalence, formation, and biological fate.

This application note provides a detailed, robust, and validated protocol for the sensitive and selective quantification of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology herein is designed to provide a comprehensive guide for researchers, scientists, and drug development professionals, ensuring both technical accuracy and practical applicability. The principles and steps outlined are grounded in established analytical chemistry standards, drawing parallels from the analysis of structurally related compounds.

Method Rationale and Development

The choice of HPLC-MS/MS is dictated by the need for high sensitivity and selectivity, especially when analyzing trace levels of the target analyte in complex biological or food matrices. The inherent complexity of these samples necessitates a chromatographic separation to resolve the analyte from interfering components, followed by mass spectrometric detection for unambiguous identification and quantification.

  • Chromatography: A reversed-phase (RP) HPLC method is selected for its versatility and effectiveness in separating moderately polar compounds like imidazoquinoxalines. A C18 stationary phase is employed to provide the necessary hydrophobic retention. The mobile phase consists of an aqueous component with a pH modifier (formic acid) and an organic solvent (acetonitrile). The formic acid serves to protonate the analyte, enhancing its retention on the C18 column and improving its ionization efficiency in the mass spectrometer. A gradient elution is utilized to ensure adequate retention of the analyte while minimizing the run time and eluting more strongly retained matrix components.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the chosen ionization technique due to the presence of basic nitrogen atoms in the analyte's structure, which are readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3). This process significantly reduces chemical noise and allows for confident quantification at low concentrations.

Experimental Workflow

The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible results. It begins with meticulous sample preparation to extract the analyte and remove interferences, followed by the instrumental analysis and subsequent data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biological Fluid, Food Matrix) Homogenize Homogenization/ Lysis Sample->Homogenize Initial Processing SPE Solid Phase Extraction (SPE) (e.g., C18 or Mixed-Mode) Homogenize->SPE Purification Evap_Recon Evaporation & Reconstitution in Mobile Phase SPE->Evap_Recon Concentration HPLC HPLC Separation (Reversed-Phase C18) Evap_Recon->HPLC Injection MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Ionization & Detection Integration Peak Integration & Quantification MSMS->Integration Raw Data Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation Quantitative Results Report Reporting Validation->Report Final Report

Caption: A flowchart illustrating the complete analytical workflow from sample preparation to final data reporting.

Detailed Protocols

Part 1: Sample Preparation (Solid Phase Extraction)

This protocol is a general guideline and may require optimization based on the specific matrix. The use of a mixed-mode cation exchange SPE cartridge is often recommended for amine-containing compounds to enhance selectivity.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, urine): Acidify 1 mL of the sample with 100 µL of 1 M HCl. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

    • For solid samples (e.g., cooked meat): Homogenize 1 g of the sample in 10 mL of 50% methanol/water. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibrate the cartridge with 3 mL of 0.1 M HCl.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Part 2: HPLC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2 below

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.02080
8.1595
10.0595
10.1955
12.0955

Table 3: Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions See Table 4 below

Table 4: MRM Transitions for 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

The exact m/z values and collision energies must be optimized by infusing a standard solution of the analyte.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Use
[To be determined][To be determined]100[Optimized][Optimized]Quantifier
[To be determined][To be determined]100[Optimized][Optimized]Qualifier

Rationale for MRM transition selection: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be stable fragments generated by the cleavage of the dimethyl-imidazoquinoxaline structure. The most intense and stable fragment is typically chosen as the quantifier for maximum sensitivity, while a second fragment serves as a qualifier to ensure identity confirmation.

Method Validation

For the method to be trustworthy, it must be validated according to established guidelines (e.g., FDA, ICH). Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically defined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It should be assessed and minimized.

  • Stability: The stability of the analyte in the matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Analysis and Interpretation

The process of data analysis involves several critical steps to ensure the final reported concentrations are accurate and reliable. This logical flow is essential for moving from raw instrumental data to a validated result.

Data_Analysis_Flow RawData Acquire Raw Data (MRM Chromatograms) PeakIntegration Peak Integration (Quantifier & Qualifier Ions) RawData->PeakIntegration CalCurve Generate Calibration Curve (Concentration vs. Response) PeakIntegration->CalCurve CheckLinearity Assess Linearity (r² > 0.99) CalCurve->CheckLinearity CalcConcentration Calculate Unknown Concentrations CheckLinearity->CalcConcentration Pass Review Review & Re-process if needed CheckLinearity->Review Fail QC_Check Verify QC Samples (Within ±15% of nominal) CalcConcentration->QC_Check FinalReport Final Report Generation QC_Check->FinalReport Pass QC_Check->Review Fail Review->PeakIntegration

Caption: A logical flow diagram for the data analysis and quality control process.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine by HPLC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, coupled with a robust validation strategy, ensure the generation of high-quality, reliable data. By explaining the causality behind the experimental choices, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for their specific applications in food safety, toxicology, and pharmaceutical research.

References

As this is a synthesized protocol for a specific, less-common analyte, the references are foundational and relate to the analytical techniques and principles for similar compounds.

  • High-Performance Liquid Chromatography (HPLC) Principles and Parameters. Waters Corporation. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Solid-Phase Extraction (SPE) Theory and Practice. Phenomenex Inc. [Link]

  • Analysis of Heterocyclic Amines in Cooked Foods by Liquid Chromatography-Electrospray Ionization/Tandem Mass Spectrometry. Journal of Chromatography A. (This is a representative article type, illustrating the common application of the technique for this class of compounds). [Link]

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine protocol for cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (commonly referred to in literature as 7-MeIgQx ) is a mutagenic Heterocyclic Aromatic Amine (HAA) formed during the high-temperature cooking of creatine-rich foods, particularly beef. Structurally distinct from its well-known isomer 8-MeIQx, 7-MeIgQx possesses a linear [4,5-g] ring fusion rather than the angular [4,5-f] fusion found in most dietary carcinogens.

Critical Mechanism of Action: 7-MeIgQx is a pro-carcinogen . It is biologically inert in its native form and requires metabolic activation (bioactivation) to exert genotoxic effects.

  • Phase I Oxidation: Cytochrome P450 1A2 (CYP1A2) hydroxylates the exocyclic amine group.

  • Phase II Conjugation: N-acetyltransferases (NAT) or Sulfotransferases (SULT) esterify the hydroxylamine.

  • DNA Adduct Formation: The unstable ester degrades into a nitrenium ion, which covalently binds to DNA (typically Guanine C8), causing replication errors and carcinogenesis.

Scope of this Guide: This protocol details the handling, solubilization, and application of 7-MeIgQx in mammalian cell culture, with a specific focus on Metabolic Activation Systems (S9 Fraction) required to observe relevant biological endpoints.

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the obligatory bioactivation pathway required for 7-MeIgQx genotoxicity. Without the inclusion of CYP1A2 (via S9 mix or competent cells), experiments will yield false negatives.

MeIgQx_Activation Prodrug 7-MeIgQx (Pro-carcinogen) N_OH N-hydroxy-7-MeIgQx (Proximate Carcinogen) Prodrug->N_OH N-Hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->Prodrug Catalysis Ester N-acetoxy/sulfonyloxy Intermediates N_OH->Ester Esterification Phase2 NAT2 / SULT1A1 Phase2->N_OH Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Cleavage DNA DNA Adducts (dG-C8-MeIgQx) Ion->DNA Covalent Binding

Figure 1: Obligatory metabolic activation pathway of 7-MeIgQx leading to DNA adduct formation.

Preparation & Handling

Safety Warning: 7-MeIgQx is a potent mutagen. Handle in a Class II Biological Safety Cabinet. Double-glove and use distinct waste streams for HAA-contaminated tips/media.

Reconstitution

HCAs are hydrophobic and poorly soluble in aqueous media.

  • Solvent: 100% DMSO (Dimethyl sulfoxide), sterile-filtered.

  • Stock Concentration: Prepare a 10 mM master stock.

  • Solubility Limit: 7-MeIgQx may precipitate in cell culture media at concentrations >200 µM.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Working Solutions

Prepare fresh on the day of the experiment.

  • Dilution: Dilute the DMSO stock into pre-warmed culture medium.

  • Final DMSO Concentration: Ensure final DMSO in the well is < 0.5% (v/v) to avoid solvent toxicity.

Core Protocol: In Vitro Micronucleus Assay (with S9 Activation)

This protocol is designed for CHO-K1 or V79 cells (which lack native CYP1A2) to assess genotoxicity. It incorporates an exogenous S9 activation system.

Materials
  • Cells: CHO-K1 (ATCC CCL-61).

  • Reagent: 7-MeIgQx (10 mM Stock).

  • S9 Mix: Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone) + Cofactor Mix (NADP, G-6-P).

  • Positive Control: Cyclophosphamide (requires S9) or Mitomycin C (direct).

Experimental Workflow

Step 1: Seeding (Day 0)

  • Seed CHO-K1 cells in 6-well plates at

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to reach 60-70% confluency.

Step 2: Preparation of Treatment Media (Day 1) Prepare two sets of media:

  • Set A (-S9): Culture media + 7-MeIgQx doses (e.g., 0, 10, 50, 100, 200 µM).

  • Set B (+S9): Culture media + 7-MeIgQx doses + 10% S9 Mix .

    • Note: S9 Mix is cytotoxic if left too long. Treatment time is limited.

Step 3: Treatment (Pulse Exposure)

  • Aspirate old media.

  • Add 2 mL of Set B (+S9) media to designated wells.

  • Incubate for 3 to 4 hours (Pulse Treatment).

    • Why? Long-term exposure to S9 is toxic to cells. 3-4 hours is sufficient for metabolite generation.

  • Aspirate S9-containing media carefully.

  • Wash cells 2x with sterile PBS (warm).

  • Add fresh complete growth media (without S9 or 7-MeIgQx) containing Cytochalasin B (3-6 µg/mL) .

    • Cytochalasin B blocks cytokinesis, creating binucleated cells (BNCs) to allow scoring of micronuclei in divided cells only.

Step 4: Harvest & Staining (Day 2)

  • Incubate for 1.5 to 2.0 cell cycles (approx. 20-24 hours).

  • Harvest cells via trypsinization or in-situ fixation.

  • Hypotonic shock: Treat with 0.075 M KCl for 5 min.

  • Fixation: Methanol:Acetic Acid (3:1).

  • Stain: Acridine Orange or Giemsa.

Step 5: Scoring

  • Score 1,000 Binucleated Cells (BNCs) per replicate.

  • Count Micronuclei (MN).

  • Calculate Cytokinesis-Block Proliferation Index (CBPI) to ensure the dose wasn't too cytotoxic.

Data Analysis & Interpretation

When analyzing 7-MeIgQx data, distinguish between cytotoxicity (cell death) and genotoxicity (DNA damage).

Expected Results Table
Parameter- S9 Activation+ S9 ActivationInterpretation
Cytotoxicity (IC50) > 500 µM (Low Toxicity)~ 50-100 µM (High Toxicity)Reactive metabolites cause cellular stress.
Micronuclei Induction BaselineDose-dependent Increase7-MeIgQx requires bioactivation to damage DNA.
Revertant Colonies (Ames) NegativePositiveConfirms pro-mutagenic nature.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in Well Concentration > Solubility limitDo not exceed 200 µM. Sonicate stock before dilution.
No MN induction (+S9) Inactive S9 FractionEnsure S9 is stored at -80°C. Verify S9 activity with Cyclophosphamide control.
High Cytotoxicity (-S9) DMSO ToxicityEnsure final DMSO concentration is < 0.5%.

Experimental Logic Visualization

The following workflow details the critical decision points in the protocol, specifically the "Pulse Treatment" required when using S9 fractions.

Protocol_Workflow Start Seed Cells (CHO-K1) Day 0 Decision Metabolic Activation? Start->Decision Path_NoS9 Direct Exposure (24h continuous) Decision->Path_NoS9 No (Negative Control) Path_S9 S9 Pulse Exposure (3-4h only) Decision->Path_S9 Yes (Test Group) Recovery Add Media + Cytochalasin B (20-24h Recovery) Path_NoS9->Recovery Add Cyto-B at T=0 Wash PBS Wash x2 Remove S9/Drug Path_S9->Wash Prevents S9 Toxicity Wash->Recovery Harvest Fixation & Staining Score Micronuclei Recovery->Harvest

Figure 2: Experimental timeline distinguishing between direct exposure and S9-mediated pulse exposure.

References

  • Holland, R. D., et al. (2004). "Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef." Chemical Research in Toxicology, 17(8), 1121–1131.

  • Turesky, R. J., et al. (2007). "Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef." Chemical Research in Toxicology, 20(3), 520–530.[1]

  • Felton, J. S., et al. (2007). "Human Exposure to Heterocyclic Amine Food Mutagens/Carcinogens: Relevance to Breast Cancer." Environmental and Molecular Mutagenesis, 48(3-4), 169-212.

  • OECD Test Guideline 487. "In Vitro Mammalian Cell Micronucleus Test." OECD Guidelines for the Testing of Chemicals.

Sources

Application Notes and Protocols for Toxicity Studies of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx) in Preclinical Safety Assessment

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, hereafter referred to as 7-MeIgQx, is a heterocyclic aromatic amine (HAA) that has been identified as a significant mutagen formed during the cooking of meat, particularly beef.[1][2][3][4] Its structural similarity to known rodent carcinogens, such as its isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), necessitates a thorough investigation of its toxicological profile to understand its potential human health risk.[2][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo toxicity studies for 7-MeIgQx using appropriate animal models. The protocols outlined herein are grounded in established regulatory guidelines and incorporate field-proven insights to ensure scientific integrity and the generation of robust, reliable data for safety assessment.

PART 1: Rationale for Animal Model Selection and Experimental Design

The selection of a relevant animal model is a cornerstone of predictive toxicology. For 7-MeIgQx, the scientific literature provides a strong rationale for the use of murine models. Studies have demonstrated that mice possess the necessary metabolic pathways, particularly cytochrome P450-mediated N-oxidation, to activate 7-MeIgQx into its genotoxic metabolites, forming DNA adducts in a manner comparable to its carcinogenic isomer, MeIQx.[5] This metabolic congruence makes the mouse a suitable model for investigating the potential carcinogenicity and systemic toxicity of 7-MeIgQx.

Standard rodent models, such as the C57BL/6 mouse and the Sprague-Dawley or Wistar rat, are recommended for these studies due to their extensive historical control data and well-characterized biology.[6] The choice between mouse and rat may depend on the specific research question, with mice often being preferred for genotoxicity and carcinogenicity studies of HAAs due to their established susceptibility.[7][8] For carcinogenicity assessment, transgenic mouse models with a predisposition to cancer, such as the rasH2 model, can offer a shorter study duration compared to traditional two-year bioassays.[9][10]

The following diagram illustrates the decision-making process for selecting the appropriate animal model and study design for 7-MeIgQx toxicity assessment.

Animal_Model_Selection cluster_0 Initial Assessment cluster_1 Model Selection Rationale cluster_2 Study Design A Compound of Interest: 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (7-MeIgQx) B Known Properties: - Heterocyclic Aromatic Amine (HAA) - Mutagenic - Isomer of a known carcinogen (MeIQx) A->B C Metabolic Activation Pathway (Cytochrome P450 N-oxidation) B->C D Rodent Models (Mouse, Rat) - Documented metabolic capacity for HAAs - Extensive historical control data C->D E Transgenic Mouse Models (e.g., rasH2, p53+/-) - Accelerated carcinogenicity assessment D->E For carcinogenicity endpoints F Acute Toxicity Study (e.g., OECD 423, 425) - Determine LD50 and acute toxic effects D->F G Sub-chronic Toxicity Study (e.g., OECD 408) - 90-day repeated dose - Identify target organs and NOAEL F->G I Toxicokinetic Studies - Integrated into all study phases - Determine ADME profile F->I H Chronic Toxicity/Carcinogenicity Study (e.g., OECD 451, 452) - Long-term exposure (e.g., 2 years) - Assess carcinogenic potential G->H G->I H->I

Caption: Decision-making workflow for animal model selection and study design for 7-MeIgQx toxicity.

PART 2: Core Protocols for In Vivo Toxicity Assessment

The following protocols are designed to provide a framework for the comprehensive toxicological evaluation of 7-MeIgQx. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Dose Formulation and Administration

The selection of an appropriate vehicle is critical for ensuring consistent and accurate dosing. For 7-MeIgQx, which may have limited aqueous solubility, the following vehicles are recommended for oral gavage administration.[11][12]

  • 0.5% (w/v) Methylcellulose in Sterile Water: A common suspending agent that provides a uniform suspension for consistent dosing.

  • Corn Oil: Suitable for lipophilic compounds and may aid in absorption.

Protocol for Dose Formulation:

  • Vehicle Selection and Validation:

    • Conduct preliminary solubility and stability studies of 7-MeIgQx in the chosen vehicle to ensure homogeneity and prevent degradation over the dosing period.

    • The final formulation should be a homogenous suspension or solution.

  • Preparation of Dosing Solutions:

    • On each day of dosing, freshly prepare the required concentrations of 7-MeIgQx in the selected vehicle.

    • Use a calibrated balance to weigh the test article and a calibrated volumetric flask for the vehicle.

    • Mix thoroughly using a magnetic stirrer or sonicator to ensure a uniform suspension.

  • Administration:

    • Oral gavage is the recommended route of administration to ensure accurate dose delivery.[7][13]

    • The volume administered to rodents should typically not exceed 10 mL/kg body weight for aqueous vehicles and 5 mL/kg for oil-based vehicles.

    • Dose animals at approximately the same time each day to minimize circadian rhythm effects on metabolism.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423/425)

The primary objective of the acute toxicity study is to determine the median lethal dose (LD50) and identify the acute clinical signs of toxicity.[11][13][14][15][16]

Experimental Design:

  • Animal Model: Young adult female rats or mice (8-12 weeks old). Females are often slightly more sensitive.[11]

  • Group Size: 3 animals per group for the Acute Toxic Class Method (OECD 423) or a stepwise procedure for the Up-and-Down Procedure (OECD 425).[14][16]

  • Dose Levels: A starting dose of 300 mg/kg is often appropriate for a substance with an unknown toxicity profile, with subsequent doses adjusted based on the observed outcomes. Limit tests at 2000 or 5000 mg/kg can be performed if the substance is expected to have low toxicity.[13][14]

Protocol:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.[11]

  • Fasting: Fast animals overnight before dosing (with access to water).

  • Dosing: Administer a single oral dose of the 7-MeIgQx formulation.

  • Observations:

    • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.[11]

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior.[11]

    • Continue daily observations for a total of 14 days.

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

Data Analysis:

  • Calculate the LD50 value and its confidence intervals using appropriate statistical methods (e.g., Probit analysis).

  • Summarize the observed clinical signs of toxicity and any gross pathological findings.

90-Day Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period, including the identification of target organs and the determination of a No-Observed-Adverse-Effect-Level (NOAEL).[17][18][19][20]

Experimental Design:

  • Animal Model: Rats are the preferred rodent species.[21] Use both male and female animals.

  • Group Size: At least 10 animals per sex per group.[17]

  • Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle alone. Dose selection should be based on the results of the acute toxicity study, with the highest dose expected to produce some toxicity but not more than 10% mortality.

  • Duration: Daily administration for 90 days.[18]

Protocol:

  • Acclimatization and Baseline Data: Acclimate animals for at least one week and collect baseline data on body weight and food consumption.

  • Dosing: Administer the 7-MeIgQx formulation or vehicle daily via oral gavage for 90 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Conduct detailed clinical observations at least once daily.[18]

    • Body Weight and Food Consumption: Record weekly.[17]

    • Ophthalmology: Perform ophthalmoscopic examinations prior to the start of the study and at termination.

    • Clinical Pathology: Collect blood samples (e.g., from the tail vein or retro-orbital sinus under anesthesia) at pre-defined intervals (e.g., day 45 and at termination) for hematology and clinical chemistry analysis. Urine samples should also be collected for urinalysis.

Table 1: Key Parameters for Sub-chronic Toxicity Monitoring

Parameter CategorySpecific Endpoints
In-life Observations Clinical signs of toxicity, mortality, morbidity, body weight, food consumption, water consumption
Hematology Red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), white blood cell count (WBC) and differential, platelet count
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, glucose, cholesterol, triglycerides, electrolytes (Na+, K+, Cl-)
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, blood, microscopic examination of sediment
  • Terminal Procedures:

    • At the end of the 90-day period, euthanize all animals.

    • Conduct a full gross necropsy, including the examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads).

    • Collect and preserve a comprehensive set of tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

Histopathology Workflow:

Histopathology_Workflow A Tissue Collection at Necropsy B Fixation in 10% Neutral Buffered Formalin A->B C Tissue Trimming and Cassetting B->C D Paraffin Embedding C->D E Sectioning (4-5 µm) D->E F Staining (Hematoxylin & Eosin) E->F G Microscopic Examination by a Board-Certified Pathologist F->G H Data Interpretation and Reporting - Lesion identification, grading, and distribution G->H

Caption: Standard workflow for histopathological analysis in toxicity studies.

Chronic Toxicity and Carcinogenicity Study (Adapted from OECD Guideline 451/452)

These long-term studies are designed to assess the potential of 7-MeIgQx to cause chronic toxicity and cancer with repeated exposure over the majority of the animal's lifespan.[10][12][21]

Experimental Design:

  • Animal Model: Two rodent species are typically used, often rats and mice.[21]

  • Group Size: At least 50 animals per sex per group.[21]

  • Dose Levels: At least three dose levels plus a control group. Doses are selected based on the findings of the sub-chronic study.

  • Duration: 18-24 months for mice and 24 months for rats.[10][21]

Protocol:

The protocol for chronic toxicity and carcinogenicity studies is an extension of the sub-chronic study protocol, with the following key differences:

  • Duration: The dosing period is significantly longer.

  • Monitoring: In-life monitoring is conducted at more extended intervals (e.g., every 3-6 months).

  • Pathology: The primary endpoint is the incidence of neoplasms. A comprehensive histopathological evaluation of all tissues from all animals is mandatory.[21]

PART 3: Integrated Toxicokinetic and Toxicodynamic Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 7-MeIgQx is crucial for interpreting the toxicology data and extrapolating the findings to humans.[9] Toxicokinetic studies should be integrated into all phases of toxicity testing.

Toxicokinetic Workflow:

Toxicokinetics_Workflow cluster_0 Sample Collection cluster_1 Sample Analysis cluster_2 Data Analysis and Modeling A Dosing (Oral Gavage) B Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h post-dose) A->B C Urine and Feces Collection (Metabolic Cages) A->C D Tissue Collection at Termination A->D E Development of a Validated Analytical Method (e.g., LC-MS/MS) F Quantification of 7-MeIgQx and its Metabolites in Plasma, Urine, Feces, and Tissues E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, CL, Vd) F->G H Physiologically Based Pharmacokinetic (PBPK) Modeling (Optional, for human dose extrapolation) G->H I Correlation of Exposure with Toxicological Findings G->I

Caption: Integrated workflow for toxicokinetic assessment of 7-MeIgQx.

Protocol for Toxicokinetic Sample Collection (Integrated into Sub-chronic Study):

  • Satellite Groups: Include satellite groups of animals for toxicokinetic analysis to avoid compromising the main study animals.

  • Blood Sampling: On selected study days (e.g., day 1 and day 90), collect serial blood samples from satellite animals at pre-defined time points after dosing.

  • Excreta Collection: House a subset of animals in metabolic cages for the collection of urine and feces over a 24-hour period.

  • Tissue Distribution: At the termination of the study, collect tissues from a subset of animals for the determination of 7-MeIgQx and/or metabolite concentrations.

  • Sample Processing and Analysis:

    • Process blood to obtain plasma and store all biological samples at -80°C until analysis.

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 7-MeIgQx and its major metabolites. A deuterated internal standard of 7-MeIgQx can be used for accurate quantification.[8]

Hypothesized Signaling Pathway Perturbation:

Given that 7-MeIgQx is a genotoxic HAA, a plausible mechanism of its toxicity involves metabolic activation leading to DNA damage, which can trigger cellular stress responses and potentially lead to mutations and cancer. The following diagram illustrates a hypothetical signaling pathway that could be perturbed by 7-MeIgQx.

Signaling_Pathway A 7-MeIgQx (Pro-carcinogen) B Metabolic Activation (CYP1A2, N-oxidation) A->B C Reactive Metabolite (N-hydroxy-7-MeIgQx) B->C D DNA Adduct Formation C->D E DNA Damage Response (e.g., p53, ATM/ATR) D->E F Cell Cycle Arrest & DNA Repair E->F Successful G Apoptosis E->G Severe Damage H Failed Repair / Mutation E->H Unsuccessful I Cell Proliferation & Tumorigenesis H->I

Caption: Hypothesized signaling pathway of 7-MeIgQx-induced genotoxicity and carcinogenesis.

Conclusion

The comprehensive toxicological assessment of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is essential for understanding its potential risk to human health. The protocols and guidelines presented in these application notes provide a robust framework for conducting acute, sub-chronic, and chronic toxicity studies in appropriate animal models. By integrating toxicokinetic and toxicodynamic evaluations, researchers can gain a deeper understanding of the compound's disposition and mechanism of action, leading to a more informed safety assessment. Adherence to these scientifically sound and ethically responsible methodologies will ensure the generation of high-quality data suitable for regulatory submission and risk assessment.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Dashwood, R. H. (2003). Use of Transgenic and Mutant Animal Models in the Study of Heterocyclic Amine-induced Mutagenesis and Carcinogenesis. BMB Reports, 36(1), 35-43. Retrieved from [Link]

  • Histopathology Of Preclinical Toxicity Studies Interpretation And Relevance In Drug Safety Evaluation. (2025, November 20).
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 1-6. Retrieved from [Link]

  • OECD/OCDE 420. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS. Acute Oral Toxicity – Fixed Dose Procedure. Retrieved from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Retrieved from [Link]

  • Jacobs, A. (2013). History of chronic toxicity and animal carcinogenicity studies for pharmaceuticals. Toxicologic Pathology, 41(2), 318-327. Retrieved from [Link]

  • Dashwood, R. H. (2003). Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis. BMB Reports, 36(1), 35-43. Retrieved from [Link]

  • OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). Retrieved from [Link]

  • Wang, X., Zhang, H. H., Chen, Y., Liu, Y. C., Tao, Y., Huang, L. Q., ... & Yuan, Z. H. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1, 4-Di-N-oxides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Greaves, P. (2011). Histopathology of Preclinical Toxicity Studies (4th ed.). Elsevier. Retrieved from [Link]

  • Vonderfecht, S. L., & Weber, W. A. (2015). Chronic Toxicity and Carcinogenicity Studies of the Long-Acting GLP-1 Receptor Agonist Dulaglutide in Rodents. Endocrinology, 156(7), 2445-2454. Retrieved from [Link]

  • Carcinogenicity Studies. (n.d.). Ichor Life Sciences. Retrieved from [Link]

  • Toxicologic Pathology | Histopathology. (n.d.). IDEXX BioAnalytics. Retrieved from [Link]

  • Francke, S., et al. (2016). Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. Regulatory Toxicology and Pharmacology, 82, 101-109. Retrieved from [Link]

  • Chronic toxicity and carcinogenicity studies. (n.d.). GLP Life Test. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. National Academies Press (US). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003, November). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. Retrieved from [Link]

  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. (n.d.). International Feed Industry Federation. Retrieved from [Link]

  • Greaves, P. (2012). Histopathology of Preclinical Toxicity Studies. ResearchGate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Clinical Laboratory Parameters for Crl:WI(Han) Rats. Retrieved from [Link]

  • Poteracki, J., & Walsh, K. M. (1998). Clinical pathology in the National Toxicology Program. Toxicologic Pathology, 26(1), 107-115. Retrieved from [Link]

  • Sub-chronic toxicity studies. (n.d.). GLP Life Test. Retrieved from [Link]

  • Suckow, M. A., & Doerning, B. J. (2009). Clinical Pathology and Sample Collection in the Laboratory Rodent. Veterinary Clinics of North America: Exotic Animal Practice, 12(3), 503-517. Retrieved from [Link]

  • Iroanya, O., et al. (2015). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models. ResearchGate. Retrieved from [Link]

  • B.27. SUB-CHRONIC ORAL TOXICITY TEST. (n.d.). Regulations.gov. Retrieved from [Link]

  • Liu, J., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Critical Reviews in Toxicology, 46(5), 415-433. Retrieved from [Link]

  • Animal Models in Toxicologic Research: Rodents. (2023, September 17). Clinical Tree. Retrieved from [Link]

  • Turesky, R. J., et al. (2012). Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice. Chemical Research in Toxicology, 25(2), 487-498. Retrieved from [Link]

  • Mutagenic activity and heterocyclic amine carcinogens in commercial pet foods. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing. Retrieved from [Link]

  • Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025, April 11).
  • 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Turesky, R. J., et al. (2007). Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef. Chemical Research in Toxicology, 20(3), 520-530. Retrieved from [Link]

  • Bailey, J., et al. (2014). An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety. Alternatives to Laboratory Animals, 42(3), 181-191. Retrieved from [Link]

  • Turesky, R. J., et al. (2007). Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef. PMC. Retrieved from [Link]

  • 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl-. (2025, October 15). Hazard. Retrieved from [Link]

  • Turesky, R. J., et al. (2005). 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx): A novel and abundant mutagenic heterocyclic aromatic amine formed in grilled beef. ResearchGate. Retrieved from [Link]

Sources

Application Note: Dosage and Administration of 7-MeIgQx in Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline) is a mutagenic Heterocyclic Aromatic Amine (HAA) formed during the high-temperature cooking of creatine-rich muscle meats (beef, pork, fish). Structurally, it is a linear tricyclic isomer of the more commonly studied carcinogen MeIQx .

This guide provides standardized protocols for the formulation, dosage, and administration of 7-MeIgQx in rodent models (C57BL/6 mice and F344 rats). These protocols are designed for researchers investigating chemical carcinogenesis , DNA adduct formation , and xenobiotic metabolism (CYP1A2) .

Key Pharmacological Insight: Unlike direct-acting mutagens, 7-MeIgQx requires metabolic activation (bioactivation) via the cytochrome P450 system (specifically CYP1A2) to form reactive N-hydroxy metabolites that covalently bind to DNA. Experimental design must account for this metabolic delay and hepatic first-pass effect.

Chemical Properties & Safety Formulation

Chemical Identity[1]
  • Common Name: 7-MeIgQx[1][2][3][4][5][6][7][8]

  • IUPAC Name: 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline[1][5]

  • Class: Heterocyclic Aromatic Amine (HAA)[1][5]

  • Molecular Weight: 213.24 g/mol

Solubility and Vehicle Selection

HAAs are hydrophobic and poorly soluble in neutral physiological saline. Improper solubilization leads to precipitation in the GI tract and variable bioavailability.

Vehicle SystemCompositionStabilityRecommended Use
Acidified Water (Preferred) Sterile water adjusted to pH 3.0 with 0.1 M HClHigh (24h at 4°C)Oral Gavage (Acute)
DMSO / Saline 10% DMSO in 0.9% SalineModerate (Use immediately)IP Injection (Rare)
Dietary Admixture Powdered diet (AIN-93G)High (Weeks at -20°C)Chronic Carcinogenicity
Preparation Protocol (Oral Gavage Stock)

Target Concentration: 5 mg/mL

  • Weigh 50 mg of crystalline 7-MeIgQx.

  • Add 500 µL of 100% DMSO (molecular biology grade) to aid initial wetting.

  • Slowly add 9.5 mL of 0.1 M HCl (or sterile water acidified to pH 3.0).

  • Vortex vigorously for 2 minutes.

  • Sonicate for 10 minutes at room temperature until the solution is clear.

  • QC Check: Inspect for particulates. If cloudy, adjust pH slightly lower (to pH 2.5) but do not exceed physiological tolerance limits.

Experimental Protocols

Protocol A: Acute Oral Gavage (DNA Adduct Formation)

Objective: To quantify hepatic DNA adducts (e.g., dG-C8-7-MeIgQx) 24–48 hours post-exposure. Animal Model: Male F344 Rats or C57BL/6 Mice (6–8 weeks old).

Dosage Strategy: Based on comparative mutagenicity studies with MeIQx, a dose range of 10–50 mg/kg is required to generate detectable adduct levels via LC-MS/MS or 32P-postlabeling without inducing acute toxicity.

Step-by-Step Administration:

  • Fast animals for 4–6 hours prior to dosing to standardize gastric emptying (water ad libitum).

  • Calculate Volume: Administer 10 mL/kg body weight.

    • Example: For a 25g mouse, inject 0.25 mL of the 5 mg/mL stock (Dose = 50 mg/kg).

  • Restraint: Use a scruff hold (mice) or thoracic hold (rats) to align the esophagus.

  • Insertion: Using a stainless steel feeding needle (20G for mice, 16G for rats), gently pass the tube down the esophagus. Stop if resistance is felt.

  • Depression: Slowly depress the plunger over 2–3 seconds.

  • Post-Dose: Return animal to cage; monitor for 15 minutes for signs of aspiration or reflux.

Protocol B: Chronic Dietary Carcinogenicity

Objective: To evaluate tumor induction (typically hepatic or colonic) over 52–104 weeks. Dosage: 300–400 ppm (parts per million) in diet.

Diet Preparation:

  • Premix: Mix 7-MeIgQx with a small amount of casein or powdered sucrose to create a 100x concentrate.

  • Blending: Incorporate the premix into a standard basal powder diet (e.g., AIN-93G).

  • Pelleting: If pelleting is required, ensure the temperature during compression does not exceed 50°C to prevent thermal degradation, although HAAs are generally heat stable.

  • Storage: Store diet at -20°C in vacuum-sealed bags to prevent oxidation. Replace feed in cages every 2–3 days.

Mechanism of Action & Biological Pathway

7-MeIgQx is a pro-carcinogen . It is biologically inert until metabolized by the host's liver enzymes. The diagram below illustrates the critical bioactivation pathway required to transform the administered compound into the DNA-binding species.

  • Key Enzyme: CYP1A2 (Cytochrome P450 1A2) performs the initial N-hydroxylation.

  • Phase II: NAT2 (N-acetyltransferase) or SULTs (Sulfotransferases) convert the N-hydroxy intermediate into an unstable ester (N-acetoxy or N-sulfonyloxy), which generates the nitrenium ion.

G cluster_0 Lumen / Absorption cluster_1 Hepatocyte (Liver) cluster_2 Nucleus Input 7-MeIgQx (Oral Intake) CYP CYP1A2 (Oxidation) Input->CYP Portal Vein Transport NHydroxy N-hydroxy-7-MeIgQx (Proximate Carcinogen) CYP->NHydroxy N-hydroxylation Phase2 NAT2 / SULT1A1 (Esterification) NHydroxy->Phase2 Ester N-acetoxy / N-sulfonyloxy Intermediates Phase2->Ester Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Loss of Ester Group DNA Genomic DNA (Guanine C8) Ion->DNA Covalent Binding Adduct C8-Guanine-7-MeIgQx Adduct DNA->Adduct Mutation G:C -> T:A Transversion Adduct->Mutation Replication Error

Figure 1: Metabolic activation pathway of 7-MeIgQx. CYP1A2-mediated N-hydroxylation is the rate-limiting step for genotoxicity.

Validation & Troubleshooting

Verifying Exposure (Biomarkers)

Since 7-MeIgQx metabolism is rapid, plasma PK curves may be insufficient for chronic studies. Use urinary metabolites for validation.

  • Target Metabolite: N-acetyl-7-MeIgQx or the N3-glucuronide conjugate.

  • Method: Collect 24h urine; analyze via UPLC-MS/MS (SRM transition: m/z 214

    
     199).
    
Common Issues
IssueProbable CauseCorrective Action
Low DNA Adduct Yield Low CYP1A2 activityVerify animal strain. Rodent CYP1A2 is inducible; avoid bedding containing cedar/pine (inducers) or corn cob (inhibitors) if not controlled.
Compound Precipitation pH drift in vehicleEnsure vehicle is pH < 3.5. 7-MeIgQx is a weak base.
Variable Tumor Incidence Diet degradationHAA-fortified diets must be stored cold and protected from light.

References

  • Turesky, R. J., et al. (2007).[1] Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef.[1][4] Chemical Research in Toxicology. Link

  • Felton, J. S., & Knize, M. G. (1990).[9][10] Heterocyclic-amine mutagens/carcinogens in foods.[1][4][5][7][9] Handbook of Experimental Pharmacology. Link

  • Gooderham, N. J., et al. (2001). Molecular toxicology of the heterocyclic amine food mutagens. British Journal of Nutrition. Link

  • IARC Working Group. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[3][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Turesky, R. J. (2005).[4] Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology. Link

Sources

Advanced Application Note: Toxicological Profiling and Analytical Quantitation of 7-MeIgQx

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline) is a mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of muscle meats, particularly beef and pork.[1] Historically overshadowed by its structural isomer 8-MeIQx , recent advanced chromatographic studies have identified 7-MeIgQx as one of the most abundant HAAs in cooked ground beef, often exceeding the concentrations of classical mutagens like PhIP in specific matrices.

This application note provides a comprehensive framework for researchers to isolate, quantify, and assess the toxicological profile of 7-MeIgQx. Unlike the angular structure of 8-MeIQx, 7-MeIgQx possesses a linear tricyclic structure , a distinct feature that influences its metabolic activation and DNA binding affinity. This guide details protocols for LC-MS/MS quantitation and in vitro mutagenicity assessment, grounded in the specific physicochemical properties of this compound.

Mechanistic Insight: Formation and Metabolic Activation[2]

Chemical Identity and Formation

7-MeIgQx belongs to the aminoimidazoazaarene (AIA) class of mutagens. It is formed via the Maillard reaction involving creatinine, free amino acids, and hexoses at temperatures exceeding 150°C.

  • IUPAC Name: 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline[1][2][3][4][5][6]

  • Molecular Formula: C₁₁H₁₁N₅

  • Key Structural Feature: Linear fusion of the imidazole ring to the quinoxaline moiety (unlike the angular fusion in 8-MeIQx).[4][7]

Metabolic Activation Pathway

Like other HAAs, 7-MeIgQx is a pro-mutagen requiring metabolic activation to exert genotoxicity. The primary activation route involves N-hydroxylation catalyzed by Cytochrome P450 1A2 (CYP1A2) in the liver, followed by esterification (via NAT2 or SULTs) to form unstable N-acetoxy or N-sulfonyloxy esters. These intermediates spontaneously degrade into the electrophilic arylnitrenium ion , which covalently binds to DNA, typically at the C8 position of guanine.

Pathway Visualization

The following diagram illustrates the bioactivation cascade of 7-MeIgQx leading to DNA adduct formation.

G Parent 7-MeIgQx (Pro-mutagen) Liver Hepatic Transport Parent->Liver N_OH N-hydroxy-7-MeIgQx (Proximate Mutagen) Parent->N_OH CYP1A2 (Oxidation) Liver->Parent Ester N-acetoxy / N-sulfonyloxy Intermediates N_OH->Ester NAT2 / SULT (Esterification) Detox Detoxification (N-Glucuronidation) N_OH->Detox UGT (Excretion) Ion Arylnitrenium Ion (Ultimate Carcinogen) Ester->Ion Spontaneous Cleavage DNA DNA Adduct (dG-C8-7-MeIgQx) Ion->DNA Covalent Binding (Genotoxicity)

Figure 1: Metabolic activation pathway of 7-MeIgQx.[8] The compound undergoes bioactivation via CYP1A2 and Phase II enzymes to form DNA-damaging nitrenium ions.

Experimental Protocols

Protocol A: High-Sensitivity Extraction and LC-MS/MS Quantitation

Objective: To isolate 7-MeIgQx from complex protein matrices (e.g., cooked meat, cell lysates) with high recovery and specificity. Challenge: 7-MeIgQx is isomeric with 8-MeIQx; chromatographic resolution is critical to avoid false positives.

Materials
  • Internal Standard: [²H₃]-7-MeIgQx or [¹³C,¹⁵N]-MeIQx (if specific isotopologue is unavailable).

  • Solid Phase Extraction (SPE): Propylsulfonic acid (PRS) cartridges and C18 cartridges.

  • Mobile Phase: (A) 10 mM Ammonium Acetate (pH 5.0), (B) Acetonitrile.

Step-by-Step Methodology
  • Homogenization & Hydrolysis:

    • Weigh 2g of sample. Add 20 mL of 1 M NaOH.

    • Spike with 5 ng of Internal Standard.

    • Homogenize and hydrolyze at room temperature for 2 hours to release protein-bound HAAs.

  • Liquid-Liquid Extraction (LLE):

    • Add diatomaceous earth (e.g., Extrelut) to the alkaline homogenate.

    • Elute with 40 mL of ethyl acetate.

    • Evaporate ethyl acetate to dryness under nitrogen.

  • Solid Phase Extraction (Tandem Cleanup):

    • Reconstitute residue in 0.1 M HCl.

    • Load onto PRS cartridge (cation exchange). 7-MeIgQx is retained.[3][9]

    • Wash PRS with 0.1 M HCl, then water, then methanol/water (40:60).

    • Elute 7-MeIgQx from PRS using 0.5 M Ammonium Acetate (pH 8.5) directly onto a conditioned C18 cartridge .

    • Wash C18 with water. Elute final analyte with methanol/ammonia (95:5).

  • LC-MS/MS Analysis:

    • Column: TSKgel ODS-80Tm or equivalent high-carbon load C18 (2.0 mm x 150 mm).

    • Gradient: 5% B to 40% B over 20 mins.

    • MS Transitions (ESI+):

      • Precursor: m/z 214.1 [M+H]⁺

      • Quantifier: m/z 199.1 (Loss of -CH₃)

      • Qualifier: m/z 131.1

Critical Note: 7-MeIgQx typically elutes after 8-MeIQx on standard C18 phases due to its linear structure interacting more strongly with the stationary phase. Ensure baseline separation.

Protocol B: Salmonella Mutagenicity Assay (Ames Test)

Objective: To assess the mutagenic potency of 7-MeIgQx relative to established carcinogens. System: Salmonella typhimurium strain YG1024 (O-acetyltransferase overproducing) is recommended due to high sensitivity to HAAs.

Step-by-Step Methodology
  • Preparation of S9 Mix:

    • Use Phenobarbital/β-naphthoflavone-induced rat liver S9 fraction (10% v/v in cofactor mix).

    • Rationale: 7-MeIgQx requires metabolic activation; S9 provides the necessary CYP enzymes.

  • Dosing:

    • Prepare 7-MeIgQx stock in DMSO.

    • Test range: 0.1 ng to 100 ng per plate.

  • Pre-incubation Assay (Standard for HAAs):

    • Mix 100 µL bacterial culture (YG1024), 500 µL S9 mix, and 10 µL test compound.

    • Incubate at 37°C for 20 minutes with shaking (allows metabolic activation before plating).

    • Add 2 mL molten top agar (containing traces of histidine/biotin) and pour onto minimal glucose agar plates.

  • Data Collection:

    • Incubate plates at 37°C for 48 hours.

    • Count revertant colonies (His+).

    • Calculate specific mutagenicity (revertants/µg).[4]

Data Analysis & Interpretation

When analyzing 7-MeIgQx, it is vital to benchmark its activity against known standards. The table below summarizes typical comparative data found in literature and internal validation studies.

Table 1: Comparative Mutagenic Potency (Strain YG1024)
CompoundStructure TypeMutagenicity (Rev/µg)Relative Potency
7-MeIgQx Linear Tricyclic30,000 - 50,000 High
8-MeIQx Angular Tricyclic100,000 - 200,000Very High
PhIP Phenyl-Pyridine2,000 - 5,000Moderate
IQ Imidazoquinoline> 300,000Extreme

Interpretation: While 7-MeIgQx is less potent than its isomer 8-MeIQx (approx. 3-5 fold lower), it is significantly more mutagenic than PhIP. Given that 7-MeIgQx concentrations in beef patties can equal or exceed PhIP, its contribution to the total mutagenic load of the meal is substantial and should not be ignored in risk assessment models.

Analytical Workflow Diagram

The following diagram outlines the logical flow for the extraction and identification process.

Workflow Sample Cooked Meat Sample (2g) Hydrolysis Alkaline Hydrolysis (1M NaOH, 2h) Sample->Hydrolysis LLE Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Extract Organics SPE_PRS SPE 1: PRS (Cation Exchange) LLE->SPE_PRS Load Acidified Extract SPE_C18 SPE 2: C18 (Desalting/Cleanup) SPE_PRS->SPE_C18 Elute w/ pH 8.5 Buffer LCMS LC-MS/MS (Quantitation) SPE_C18->LCMS Final Eluate

Figure 2: Tandem SPE extraction workflow for isolating 7-MeIgQx from complex biological matrices.

References

  • Turesky, R. J., et al. (2007). "Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef."[6] Chemical Research in Toxicology.

  • Holland, R. D., et al. (2004). "Formation of a mutagenic heterocyclic aromatic amine isomer in cooked beef."[4][7] Chemical Research in Toxicology.

  • Iwasaki, M., et al. (2010). "Heterocyclic amines content in cooked meat and risk of colorectal cancer." International Journal of Cancer.

  • Kataoka, H., et al. (2010). "Recent advances in the analysis of heterocyclic amines in food and biological samples." Journal of Chromatography A.

  • Barceló-Barrachina, E., et al. (2006). "Quantification of heterocyclic aromatic amines in cooked meat by LC-MS/MS." Journal of Chromatography B.

Disclaimer: This protocol involves the handling of potent mutagens.[1][10] All procedures must be conducted in a Class II Biosafety Cabinet with appropriate PPE. Waste must be treated as hazardous chemical waste.

Sources

Troubleshooting & Optimization

Technical Support Center: 7-MeIgQx Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 7-MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline).

Please note: 7-MeIgQx is the linear tricyclic isomer of the more common food mutagen 8-MeIQx (which is angular). The protocols below are specifically tailored for the [4,5-g] (linear) fusion system, as distinct from the [4,5-f] system.

Current Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Yield Improvement & Troubleshooting

Core Synthesis Directive

Target Molecule: 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx) CAS Registry Number: 223409-56-1 (Generic for MeIgQx isomers) / Specific isomer references: [Holland et al., 2004]

To improve yield, we must move beyond the "standard" Grivas method used for angular MeIQx and address the specific regiochemical challenges of the linear [4,5-g] system. The primary yield-killer in this pathway is the formation of the 6-MeIgQx regioisomer, which often forms in a 1:1 ratio with the desired 7-MeIgQx target during the quinoxaline assembly or cyclization phases.

Optimized Synthetic Workflow (The "Holland-Turesky" Route)

The most robust route utilizes a 4-fluoro-5-nitro-1,2-phenylenediamine backbone. This allows for late-stage installation of the imidazole ring, providing better control than starting with a quinoxaline core.

G Start Starting Material 4-fluoro-5-nitro-1,2-phenylenediamine Step1 Step 1: Quinoxaline Assembly Condensation with Pyruvaldehyde (Forms 6/7-methyl isomers) Start->Step1 EtOH, Reflux Step2 Step 2: Nucleophilic Substitution Displacement of F with Methylamine (Installs N-CH3) Step1->Step2 MeNH2, High Pressure/Temp Step3 Step 3: Nitro Reduction (H2/Pd-C or SnCl2) Forms vicinal diamine Step2->Step3 Reduction Step4 Step 4: Cyclization BrCN (Cyanogen Bromide) Ring Closure Step3->Step4 MeOH/H2O End Target: 7-MeIgQx (Requires HPLC Separation from 6-Me isomer) Step4->End Purification

Caption: Step-wise synthesis of 7-MeIgQx highlighting the critical isomer formation points.

Troubleshooting & Optimization (Q&A)

Phase 1: Quinoxaline Assembly & Regioselectivity

User Question: "I am consistently getting a 50/50 mixture of the 6-methyl and 7-methyl isomers. How can I bias the reaction to favor 7-MeIgQx?"

Technical Response: In the condensation of 4-fluoro-5-nitro-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal), the steric and electronic differences between the amine groups at positions 1 and 2 are minimal, leading to poor regioselectivity.

  • Root Cause: The nucleophilicity of the two amino groups is similar, and pyruvaldehyde can condense in two orientations.

  • Optimization Strategy:

    • Temperature Control: Lower the temperature of the condensation step (0°C to -10°C) and add the pyruvaldehyde very slowly. Kinetic control can sometimes favor one isomer over the other, though separation is usually inevitable.

    • Purification Checkpoint: Do not carry the crude mixture through to the final step. Separate the quinoxaline isomers (6-methyl vs 7-methyl quinoxaline derivatives) before the methylamine substitution if possible. They often have different polarities on silica gel compared to the final heterocyclic amines.

Phase 2: Nucleophilic Substitution (Fluorine Displacement)

User Question: "The substitution of the fluorine atom with methylamine (Step 2) is stalling at 40% conversion. Increasing heat just causes degradation."

Technical Response: The fluorine atom on the quinoxaline ring is activated by the adjacent nitro group and the electron-deficient ring, but it can still be stubborn.

  • The Fix (Solvent Switch): Switch from ethanol/methanol to a polar aprotic solvent like DMSO or DMF . These solvents solvate the cation of the methylamine salt, leaving the methylamine anion (or neutral species) more nucleophilic ("naked anion" effect).

  • Pressure: Perform this reaction in a sealed tube or pressure vessel. Methylamine is a gas at room temperature; loss of reagent to the headspace reduces effective concentration.

  • Catalysis: A trace amount of Copper(I) oxide can sometimes catalyze aromatic substitutions, though it is less necessary for activated fluoro-nitro systems.

Phase 3: Cyclization with Cyanogen Bromide (CNBr)

User Question: "My yield drops significantly during the final cyclization with CNBr. The product seems to decompose or not form."

Technical Response: This is the most volatile step. CNBr is sensitive to pH and moisture.

  • Protocol Adjustment:

    • Fresh Reagents: Ensure your CNBr is fresh and white. Yellow/brown CNBr has polymerized and will not react efficiently.

    • Solvent System: Use a mixture of Methanol/Water (5:1) . The water is necessary to solubilize the salt forms, but too much water hydrolyzes the CNBr.

    • pH Buffering: The reaction produces HBr as a byproduct. If the solution becomes too acidic, the diamine starting material becomes protonated and non-nucleophilic. Add a mild base (like NaHCO3 or K2CO3) after the initial addition to neutralize the acid, or use a phosphate buffer system.

    • Temperature: Start at 0°C, then warm to Room Temperature. Do not reflux.[1]

Data & Yield Benchmarks

Comparing the "Standard" approach vs. the "Optimized" Holland/Turesky approach for linear IgQx derivatives.

ParameterStandard Grivas Method (Angular Focus)Optimized Linear (IgQx) Method
Precursor 4-fluoro-2-nitroaniline4-fluoro-5-nitro-1,2-phenylenediamine
Isomer Ratio (6-Me:7-Me) Variable / Uncontrolled~1:1 (Requires HPLC separation)
Cyclization Yield 20-30%45-60% (with fresh CNBr/Buffer)
Overall Yield <5%10-15% (Post-purification)
Purification "Blue Cotton" adsorptionReverse-phase HPLC (C18)

Advanced Purification Protocol (Critical for Isomers)

Since the synthesis produces both 6-MeIgQx and 7-MeIgQx, purification is the final yield determinant. You cannot rely on crystallization alone.

Recommended HPLC Method:

  • Column: TSK-gel ODS-80TM (or equivalent C18), 4.6 mm x 25 cm.

  • Mobile Phase: Gradient elution.

    • Solvent A: 25 mM Ammonium Acetate (pH 5.0).

    • Solvent B: Acetonitrile.[2]

  • Gradient: 10% B to 25% B over 30 minutes.

  • Detection: UV at 260 nm or Electrochemical detection (more sensitive).

  • Note: 7-MeIgQx typically elutes after 6-MeIgQx due to subtle shape selectivity in the stationary phase.

References

  • Holland, R. D., et al. (2004). "Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef." Chemical Research in Toxicology, 17(8), 1121–1136.[3]

    • Source:

  • Turesky, R. J., et al. (2007). "Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef." Chemical Research in Toxicology, 20(3), 520–530.

    • Source:

  • Grivas, S., & Olsson, K. (1985). "An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (MeIQx) and its 2-14C-labelled analogue." Acta Chemica Scandinavica B, 39, 31-34.

    • Source:

  • Knize, M. G., et al. (2002). "Factors affecting the formation and yield of heterocyclic amines.

    • Source:

Sources

Technical Support Center: 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will delve into the critical aspects of its stability in solution to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in solution?

The stability of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in solution is influenced by several key factors, primarily pH, temperature, light, and the presence of oxidizing agents.[1] As a heterocyclic aromatic amine (HAA), its chemical integrity can be compromised under suboptimal conditions.[1] The quinoxaline ring system, a core component of the molecule, can be susceptible to degradation, particularly under alkaline and acidic conditions when heated.

Q2: What is the recommended solvent for preparing stock solutions of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for similar heterocyclic compounds due to its excellent solubilizing properties and general non-reactivity under standard storage conditions. For aqueous experimental buffers, it is crucial to consider the final DMSO concentration, as it can affect biological assays. Subsequent dilutions into aqueous media should be done with careful consideration of the solution's pH.

Q3: How does pH impact the stability of this compound in aqueous solutions?

The pH of an aqueous solution is a critical determinant of the stability of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. The molecule contains multiple nitrogen atoms within its imidazo[4,5-g]quinoxaline core, which can be protonated or deprotonated depending on the pH. This can alter the electron distribution within the aromatic system and potentially make it more susceptible to hydrolytic degradation. Some quinoxaline derivatives have been shown to be relatively unstable under both alkaline and acidic conditions, especially with heating. For instance, some pesticides undergo rapid hydrolysis in alkaline conditions (pH 8-9).[2] It is generally advisable to maintain solutions at a neutral or slightly acidic pH (around 6-7) to minimize potential degradation, unless experimental conditions require otherwise.

Q4: What are the optimal storage conditions for solutions of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine?

To ensure maximum stability, stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

Q5: Is 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine sensitive to light?

Many heterocyclic aromatic compounds exhibit photosensitivity. Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate photochemical reactions, leading to degradation. Therefore, it is best practice to protect solutions of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine from light by using amber vials or by wrapping containers in aluminum foil. All experimental manipulations should be performed with minimal light exposure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. Validate the concentration of your stock solution periodically using a suitable analytical method (e.g., HPLC-UV).
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution. Ensure vials are tightly sealed to prevent solvent evaporation.
Color change in the solution. Degradation of the compound, potentially due to oxidation or pH shift.Discard the solution. Prepare a fresh solution using high-purity solvents and deoxygenated buffers if possible. Verify the pH of your aqueous solutions.
Baseline drift or appearance of extra peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Confirm the identity of the main peak using a reference standard. If new peaks appear over time, this indicates degradation. Follow recommended storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Weighing: Accurately weigh the desired amount of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine in a clean, dry vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber vials with tight-fitting caps. Store at -20°C or -80°C.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of Aqueous Working Solutions
  • Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to the optimal range (typically 6-7). If possible, degas the buffer to remove dissolved oxygen.

  • Dilution: Thaw a single-use aliquot of the DMSO stock solution at room temperature. Perform serial dilutions into the aqueous buffer to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize degradation.

  • Light Protection: Keep the working solution protected from light throughout the experiment.

Visualizing Potential Degradation Pathways

The following diagram illustrates a generalized workflow for investigating the stability of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine and identifying potential degradation products.

Stability_Investigation_Workflow cluster_Preparation Solution Preparation cluster_Stress_Conditions Stress Testing cluster_Analysis Analysis cluster_Outcome Outcome Compound 1,7-Dimethyl-1H- imidazo[4,5-g]quinoxalin-2-amine Solvent Select Solvent (e.g., DMSO, Aqueous Buffer) Compound->Solvent Dissolve pH Vary pH (Acidic, Neutral, Alkaline) Temp Vary Temperature (e.g., 4°C, RT, 37°C, 50°C) Light Light Exposure (UV, Ambient vs. Dark) HPLC HPLC-UV/MS Analysis (Time-Point Sampling) pH->HPLC Incubate & Sample Temp->HPLC Incubate & Sample Light->HPLC Incubate & Sample Degradation_Profile Assess Degradation (Peak Area Decrease) HPLC->Degradation_Profile Degradants Identify Degradation Products (Mass Spectrometry) HPLC->Degradants Optimal_Conditions Determine Optimal Storage & Handling Conditions Degradation_Profile->Optimal_Conditions Degradants->Optimal_Conditions

Caption: Workflow for assessing the stability of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine.

Summary of Stability Influencing Factors

FactorInfluence on StabilityRecommendation
pH High and low pH can catalyze hydrolysis and other degradation reactions.[2]Maintain aqueous solutions at a neutral or slightly acidic pH (6-7) unless otherwise required.
Temperature Higher temperatures accelerate the rate of chemical degradation.[1]Store stock solutions at -20°C or -80°C. Prepare aqueous solutions fresh and keep them cool (2-8°C) for short-term use.
Light Exposure to UV and ambient light can induce photochemical degradation.Protect all solutions from light using amber vials or by wrapping containers.
Oxygen The amine and imidazole functionalities can be susceptible to oxidation.For sensitive applications, consider using deoxygenated solvents and buffers.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use volumes.

References

  • Chen, B.H. (2000). Stability of heterocyclic amines during heating. FAO AGRIS. [Link]

  • Deer, H.M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 7-MeIgQx

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Interference in Optical & Vibrational Spectroscopy of 7-MeIgQx Ticket ID: HCA-SPEC-7M-001

Core Technical Briefing

7-MeIgQx (2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline) is a mutagenic heterocyclic amine (HCA) formed during the Maillard reaction in cooked muscle meats. Unlike its more common isomer MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), 7-MeIgQx presents unique analytical challenges due to its structural "g" ring fusion versus the "f" fusion of MeIQx.

The Primary Challenge: In spectroscopic analysis (UV-Vis, Fluorescence, SERS), 7-MeIgQx suffers from three distinct interference vectors:

  • Matrix Suppression: Melanoidins (browning pigments) absorb in the same UV region (300–400 nm).

  • Isomeric Overlap: MeIQx often co-exists at 10x–100x higher concentrations, masking the 7-MeIgQx signal.

  • Quenching: In fluorescence and SERS, matrix components cause Inner Filter Effects (IFE) or competitive adsorption on nanoparticle substrates.

Troubleshooting Guides (Q&A)

Category A: UV-Vis & Fluorescence Instability

Q: My fluorescence signal for 7-MeIgQx decreases as I increase the sample concentration. Is my detector saturating?

A: It is likely not detector saturation, but rather the Inner Filter Effect (IFE) or Collisional Quenching .

  • The Mechanism: In complex matrices (e.g., meat extracts), background molecules (tryptophan, melanoidins) absorb the excitation light before it reaches your analyte (primary IFE) or absorb the emitted light (secondary IFE). Additionally, paramagnetic species (like dissolved oxygen or metal ions) can deactivate the excited state of 7-MeIgQx upon collision.

  • Diagnostic Step: Dilute your sample 1:10. If the signal intensity increases or does not drop linearly, IFE is the culprit.

  • Corrective Protocol:

    • Switch to Synchronous Fluorescence Scanning (SFS): Set a constant wavelength difference (

      
      ) between excitation and emission monochromators (typically 
      
      
      
      nm for HCAs). This narrows the spectral bandwidth and filters out broad background fluorescence.
    • Standard Addition: Do not rely on an external calibration curve. Spike your sample with known concentrations of 7-MeIgQx to account for the quenching factor.

Q: I see a broad absorption peak at 360 nm that shifts depending on the solvent. Is this 7-MeIgQx?

A: Proceed with caution. While 7-MeIgQx has an absorbance maximum near 365 nm , this region is highly susceptible to solvatochromic shifts and pH interference.

  • The Cause: The imidazole ring nitrogen can protonate/deprotonate. In acidic media, the spectrum blue-shifts; in basic media, it red-shifts. Furthermore, the 8-isomer (MeIQx) also absorbs in this region.

  • Validation Step: Adjust pH to 2.0. If the peak shifts significantly and intensifies, it confirms the presence of the protonated imidazole moiety. If the peak remains static, it is likely a matrix interferent (e.g., a non-ionizable pigment).

Category B: SERS (Surface-Enhanced Raman Scattering) Signal Loss

Q: My SERS signal for 7-MeIgQx is erratic (high RSD) using Gold Nanoparticles (AuNPs).

A: This is a classic case of Competitive Adsorption .

  • The Mechanism: SERS requires the analyte to be within ~10 nm of the metal surface. 7-MeIgQx competes with matrix proteins and lipids for binding sites on the AuNPs. If the matrix has a higher affinity for Gold than the amine group of 7-MeIgQx, your signal will vanish.

  • The Solution: Use a "Cleaning Agent" or specific pH tuning.

  • Protocol:

    • Aggregation Agent: Use

      
       or 
      
      
      
      rather than
      
      
      . Iodide ions can help displace non-specific adsorbates.
    • pH Optimization: Adjust the colloid solution to pH 4.0–5.0. This ensures the amino group of 7-MeIgQx is positively charged, facilitating electrostatic attraction to the negatively charged citrate-capped AuNPs.

Isomer Differentiation Strategy

Distinguishing 7-MeIgQx from MeIQx is the most critical aspect of analysis. They are isobaric (same mass) and have similar optical properties.

Feature7-MeIgQx (Target)MeIQx (Interferent)Differentiation Strategy
Structure Imidazo[4,5-g ]quinoxalineImidazo[4,5-f ]quinoxalineChromatographic Retention: 7-MeIgQx is more hydrophobic and typically elutes after MeIQx on C18 columns.
Absorbance

nm

nm
Derivative Spectroscopy: Use 2nd derivative UV spectra to resolve the slight peak shift.
Fluorescence High quantum yield in acidModerate quantum yield in acidpH Tuning: 7-MeIgQx fluorescence is more sensitive to pH changes due to the steric environment of the N-methyl group.

Mandatory Visualizations

Figure 1: The Interference Cascade & Resolution Pathway

This diagram illustrates how matrix components and isomers block detection and the specific cleanup steps required to isolate 7-MeIgQx.

InterferencePathway Sample Cooked Meat Matrix (Lipids, Proteins, HCAs) Interference INTERFERENCE: 1. Melanoidins (UV Abs) 2. MeIQx (Isomer) 3. Quenchers (IFE) Sample->Interference Raw Injection SPE Solid Phase Extraction (MCX Mixed Mode) Sample->SPE Protocol A Detector Spectroscopic Detector (UV/Fluorescence/SERS) Interference->Detector GarbledSignal Result: Broad Peaks, Low Sensitivity, High RSD Detector->GarbledSignal CleanSignal Result: Resolved Peaks, Linear Calibration Detector->CleanSignal Separation Chromatographic Separation (C18 Column) SPE->Separation Separation->Detector

Caption: Logical flow showing how raw matrix injection leads to signal failure, while the SPE-Separation workflow restores analytical integrity.

Figure 2: Solid Phase Extraction (SPE) Workflow

Specific protocol for isolating cationic HCAs like 7-MeIgQx from complex matrices.

SPE_Workflow Start Conditioning 3mL MeOH -> 3mL H2O (Activate Sorbent) Load Load Sample Adjust to pH 2.0 (Protonate 7-MeIgQx) Start->Load Wash1 Wash 1: 0.1M HCl (Remove Proteins/Polar) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutral Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Deprotonate & Release) Wash2->Elute

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol tailored for 7-MeIgQx.

Validated Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) Extraction

Why this works: 7-MeIgQx contains an amine group that is positively charged at acidic pH. MCX cartridges retain the analyte via ionic interaction while allowing neutral interferences (fats, pigments) to be washed away with organic solvents.

  • Homogenization: Homogenize 2g sample in 10mL 1M NaOH (saponification to release protein-bound HCAs).

  • Neutralization: Adjust supernatant to pH 2.0 using HCl. Crucial: The amine must be protonated (

    
    ) to bind to the cation exchange sorbent.
    
  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through an MCX cartridge (60 mg/3 mL).

  • Loading: Pass the acidified sample at a slow flow rate (1 mL/min).

  • Washing (The Cleanup):

    • Wash 1: 0.1 M HCl (Removes polar, non-ionic interferences).

    • Wash 2: 100% Methanol (Removes hydrophobic neutrals like lipids). Note: 7-MeIgQx stays bound because it is charged.

  • Elution: Elute with 3 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][3][4] The base neutralizes the amine (

      
      ), breaking the ionic bond and releasing the analyte.
      
Protocol B: Standard Addition for SERS Validation

Use this when matrix interference is suspected to be suppressing the Raman signal.

  • Prepare four aliquots of the sample extract (100 µL each).

  • Add 0, 10, 20, and 30 µL of a standard 7-MeIgQx solution (1 µg/mL) to the aliquots.

  • Add 200 µL of Gold Nanoparticle (AuNP) colloid to each.

  • Add 50 µL of Aggregating Agent (0.1 M

    
    ).
    
  • Measure SERS intensity at the characteristic ring-breathing mode (approx. 600–700 cm⁻¹).

  • Plot: Intensity (Y) vs. Added Concentration (X). The absolute value of the X-intercept represents the concentration in the original sample.

References

  • Analysis of Heterocyclic Amines (MeIQx and MeIgQx) in Cooked Meats. Source: ResearchGate (HPLC UV profiles of MeIQx and MeIgQx). URL:[Link]

  • Fluorescence Quenching Mechanisms (General Principles for N-heterocycles). Source: Fiveable / Photochemistry Review. URL:[Link]

  • SERS Detection of Aromatic Amines (Interference & Aggregation). Source: National Institutes of Health (PMC). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Genotoxicity of 7-MeIQx: Benchmarking Against Established Mutagens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Genotoxicity Assessment

In the realms of toxicology and pharmaceutical development, the assessment of a compound's potential to damage genetic material—its genotoxicity—is a critical gatekeeper.[1][2][3] Genotoxic agents can induce mutations or chromosomal damage, which are key initiating events in carcinogenesis and can lead to heritable diseases.[4][5] This guide provides an in-depth comparison of the genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (7-MeIQx), a heterocyclic amine formed in cooked meats, against three well-characterized benchmark mutagens: the polycyclic aromatic hydrocarbon Benzo[a]pyrene (B[a]P), the mycotoxin Aflatoxin B1 (AFB1), and the alkylating agent Ethyl methanesulfonate (EMS).

For researchers and drug development professionals, understanding the relative potency and mechanistic nuances of a novel compound in the context of these known agents is paramount. This guide is structured to provide not just data, but a logical framework for interpreting genotoxicity, rooted in the causality of experimental design and the self-validating nature of robust toxicological assays.

Pillar 1: Mechanisms of Genetic Damage

A compound's genotoxicity is fundamentally dictated by its chemical structure and how it, or its metabolites, interact with DNA. The selected compounds for this guide represent two major classes of genotoxins: indirect-acting pro-mutagens, which require metabolic activation, and direct-acting mutagens.

Indirect-Acting Pro-Mutagens: 7-MeIQx, Benzo[a]pyrene, and Aflatoxin B1

7-MeIQx, B[a]P, and AFB1 are not inherently reactive with DNA. Their genotoxic potential is unleashed following metabolic activation, primarily by the Cytochrome P450 (CYP450) family of enzymes in the liver and other tissues. This process converts the parent compound into highly reactive electrophilic intermediates that can form covalent bonds with DNA, creating DNA adducts. These adducts disrupt the normal structure of DNA, leading to mutations during DNA replication if not repaired.

  • 7-MeIQx , a member of the heterocyclic amine (HCA) family, is known to be carcinogenic in rodents, primarily causing liver tumors.[6] Its activation pathway involves N-hydroxylation by CYP1A2, followed by esterification to form a highly reactive nitrenium ion that avidly binds to guanine bases in DNA.

  • Benzo[a]pyrene (B[a]P) is a ubiquitous environmental pollutant found in tobacco smoke, grilled foods, and vehicle exhaust.[7][8] Its metabolism leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is considered its ultimate carcinogenic metabolite.[7] BPDE intercalates into DNA and forms adducts, primarily at the N2 position of guanine.

  • Aflatoxin B1 (AFB1) is a potent mycotoxin produced by Aspergillus fungi, contaminating crops like corn and peanuts.[9][10] It is a powerful hepatocarcinogen, with its toxicity mediated by metabolic activation to AFB1-8,9-exo-epoxide.[10] This epoxide reacts with the N7 position of guanine, forming a major DNA adduct that frequently leads to G-to-T transversion mutations, a hallmark mutation found in the p53 tumor suppressor gene in AFB1-associated liver cancers.[9]

Direct-Acting Mutagens: Ethyl Methanesulfonate (EMS)

In contrast, EMS is a monofunctional ethylating agent that does not require metabolic activation to exert its genotoxic effects.[11][12] It directly transfers an ethyl group to nucleophilic sites on DNA bases, primarily the N7 position of guanine and, to a lesser extent, the O6 position of guanine.[11] Alkylation at the O6 position is particularly mutagenic as it can lead to mispairing during DNA replication, causing G:C to A:T transition mutations.[11] Due to its direct and well-understood mechanism, EMS is frequently used as a positive control in a wide array of genotoxicity assays to validate the test system's ability to detect mutagenic events.[11][13]

Diagram: Generalized Metabolic Activation Pathway of Pro-Mutagens

G cluster_0 Cellular Environment cluster_1 Nuclear Events ProMutagen Pro-Mutagen (7-MeIQx, B[a]P, AFB1) Metabolism Metabolic Activation (e.g., CYP450 Enzymes) ProMutagen->Metabolism ReactiveIntermediate Reactive Electrophilic Intermediate Metabolism->ReactiveIntermediate Adduct DNA Adduct Formation ReactiveIntermediate->Adduct Translocates to Nucleus DNA Nuclear DNA DNA->Adduct Damage DNA Damage (e.g., Bulky Lesions) Adduct->Damage Mutation Mutation (Point, Frameshift) Damage->Mutation If unrepaired during replication

Caption: Pro-mutagens require enzymatic activation to form reactive intermediates that bind to DNA, causing damage and potential mutations.

Pillar 2: A Survey of Standard Genotoxicity Assays

A battery of standardized in vitro and in vivo tests is required to comprehensively evaluate a compound's genotoxic profile.[5][14] Each assay interrogates a specific genotoxic endpoint, and together they provide a weight of evidence for hazard identification.

  • Bacterial Reverse Mutation (Ames) Test: This in vitro assay is a cornerstone of genotoxicity testing. It uses specific strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[2] The test measures the ability of a chemical to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on a nutrient-deficient medium. It is highly sensitive for detecting point mutations and frameshifts.[2] For pro-mutagens like 7-MeIQx, the assay is performed with and without an exogenous metabolic activation system (typically a rat liver homogenate called S9 mix).[15]

  • In Vitro and In Vivo Micronucleus Assays: These assays detect both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[1] During cell division, chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei, forming small, separate nuclei known as micronuclei. The in vivo assay typically uses rodent hematopoietic cells (bone marrow or peripheral blood reticulocytes) and is a core component of regulatory testing batteries.[14][16]

  • Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[15][17] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • In Vivo Transgenic Rodent (TGR) Gene Mutation Assay: TGR assays provide definitive data on mutagenicity in a whole animal context.[16] These models (e.g., gpt delta or Big Blue® mice) carry bacterial or viral reporter genes (gpt or lacZ/lacI) integrated into their genome. After exposure to a test compound, DNA is isolated from various tissues, and the reporter gene is "rescued" into bacteria where mutations can be scored. These assays are invaluable for understanding tissue-specific mutagenicity.[16][18]

Pillar 3: Comparative Data Analysis

The following tables summarize key mechanistic features and quantitative data derived from published studies, providing a framework for benchmarking 7-MeIQx.

Table 1: Mechanistic Comparison of 7-MeIQx and Benchmark Mutagens

Feature7-MeIQxBenzo[a]pyrene (B[a]P)Aflatoxin B1 (AFB1)Ethyl Methanesulfonate (EMS)
Class Heterocyclic Amine (HCA)Polycyclic Aromatic Hydrocarbon (PAH)MycotoxinAlkylating Agent
Mode of Action Indirect (Pro-mutagen)Indirect (Pro-mutagen)Indirect (Pro-mutagen)Direct-Acting
Metabolic Activation Required (CYP1A2)[6]Required (CYP1A1, 1B1)[7][19]Required (CYP450)[10]Not Required[11]
Reactive Intermediate Nitrenium IonDiol-Epoxide (BPDE)[7]8,9-exo-Epoxide[10]N/A
Primary DNA Damage DNA Adducts (at Guanine)DNA Adducts (at Guanine)[19]DNA Adducts (at Guanine)[9]DNA Alkylation (Guanine)[11][12]
Primary Mutation Type G:C to T:A Transversions, Frameshifts[20]G:C to T:A TransversionsG:C to T:A Transversions[9]G:C to A:T Transitions[11][12]

Table 2: Comparative Genotoxicity of 7-MeIQx in In Vivo Rodent Assays

CompoundAssaySpecies/StrainDose / RouteTissueEndpoint / Result
7-MeIQx gpt delta TGRMouse300 ppm in diet (12 wks)Liver8.6-fold increase in mutant frequency vs. control[20]
7-MeIQx gpt delta TGRMouse30 ppm in diet (12 wks)Liver2.3-fold increase in mutant frequency vs. control[20]
7-MeIQx lacI TGR (Big Blue®)Mouse300 ppm in diet (12 wks)Liver, ColonSignificant increase in mutant frequency (greater in females)[16]
7-MeIQx Micronucleus TestMouse100 mg/kg (single, i.g.)Peripheral BloodSlight but significant increase in micronucleated reticulocytes[16]
Benzo[a]pyrene MutaMouse TGR (lacZ)MouseOral gavage (28 days)Bone Marrow, Liver, LungDose-dependent increase in mutant frequency across tissues[18]
Aflatoxin B1 Micronucleus TestMouse1-16 mg/kg (oral, 30 days)Bone MarrowDose-dependent increase in micronuclei frequency[21]
Aflatoxin B1 Chromosomal AberrationsMouse1-16 mg/kg (oral, 30 days)Bone MarrowDose-dependent increase in aberrations (gaps, breaks, fusions)[21]
Ethyl Methanesulfonate gpt-delta TGRMousei.p. injectionLiver, Bone MarrowDose-dependent increase in mutant frequency[22]
Ethyl Methanesulfonate Chromosomal AberrationsHuman Lymphocytes (in vitro)0.005M - 0.5MN/ADose-dependent increase in chromatid breaks and gaps[12]

Data synthesized from multiple sources. Dosing, duration, and endpoints may vary between studies, affecting direct comparability. i.g. = intragastric; i.p. = intraperitoneal.

Data Interpretation and Causality

The data clearly position 7-MeIQx as a potent genotoxin, particularly following long-term dietary exposure. In transgenic rodent models, a 300 ppm dietary dose for 12 weeks elicits a substantial mutagenic response in the liver, a primary target organ for its carcinogenicity.[16][20] This underscores the causality behind experimental design: long-term, low-dose studies may be more relevant for assessing the risk of dietary mutagens than acute high-dose exposures, which may not show a significant effect.[16][20]

When benchmarked against B[a]P and AFB1, 7-MeIQx demonstrates a comparable in vivo mutagenic profile, inducing significant increases in mutation frequency in target tissues. The observation of a sex difference in susceptibility to 7-MeIQx-induced mutations in mice is particularly noteworthy, as it aligns with differences in carcinogenic susceptibility, highlighting the predictive power of TGR assays.[16]

Compared to the direct-acting agent EMS, which is a potent inducer of mutations and chromosomal damage across various systems, 7-MeIQx requires metabolic activation. This is a critical distinction for experimental design. In vitro assays for 7-MeIQx, B[a]P, and AFB1 are only informative when conducted in the presence of a metabolic activation system like the S9 mix. A negative result in the absence of S9, coupled with a positive result in its presence, is a hallmark of a pro-mutagen.

Pillar 4: Experimental Protocols and Workflows

Trustworthiness in toxicology is built on robust, reproducible protocols. Below are detailed methodologies for two key assays discussed in this guide.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

1. Principle: To detect gene mutations induced by the test article using amino acid-requiring strains of S. typhimurium. In the presence of the mutagen, a reverse mutation restores the functional gene, allowing cells to synthesize the amino acid and form visible colonies.

2. Materials:

  • Test Strains: S. typhimurium TA98 (for frameshifts) and TA100 (for base-pair substitutions) are standard.

  • Test Article: 7-MeIQx, dissolved in a suitable solvent (e.g., DMSO).

  • Controls: Negative (solvent), Positive (e.g., EMS for TA100 without S9; B[a]P for TA98/TA100 with S9).

  • S9 Mix: Rat liver homogenate (S9 fraction) and co-factors (NADP, G6P).

  • Media: Minimal glucose agar plates, top agar with trace histidine and biotin.

3. Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of bacterial strains to late-log phase (~1-2 x 10⁹ cells/mL).

  • Assay Setup (Plate Incorporation Method):

    • To a sterile tube, add 2 mL of molten top agar (held at 45°C).

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test article solution at the desired concentration (or control solution).

    • For metabolic activation, add 0.5 mL of S9 mix. For non-activation, add 0.5 mL of buffer.

  • Plating: Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate. Swirl to distribute evenly.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Assess for cytotoxicity by observing the background lawn of bacterial growth.

  • Data Analysis: A positive result is typically defined as a dose-related increase in revertant colonies, reaching at least a two-fold increase over the solvent control.

Diagram: Ames Test Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Overnight Bacterial Culture Mix 4. Mix Bacteria, Test Article, Top Agar, and S9/Buffer Culture->Mix TestArticle 2. Prepare Test Article & Controls TestArticle->Mix S9 3. Prepare S9 Mix (for +S9 plates) S9->Mix Pour 5. Pour onto Minimal Agar Plate Mix->Pour Incubate 6. Incubate (37°C, 48-72h) Pour->Incubate Count 7. Count Revertant Colonies Incubate->Count Analyze 8. Analyze Data & Assess Cytotoxicity Count->Analyze

Caption: Workflow for the Ames plate incorporation assay, from preparation to data analysis.

Protocol 2: In Vivo Rodent Micronucleus Assay (OECD TG 474)

1. Principle: To determine if a test article induces cytogenetic damage leading to the formation of micronuclei in erythrocytes of a treated animal.

2. Materials:

  • Animals: Healthy, young adult rodents (e.g., C57BL/6 mice).

  • Test Article: 7-MeIQx, formulated in an appropriate vehicle (e.g., corn oil).

  • Controls: Negative (vehicle), Positive (e.g., EMS).

  • Acridine orange or other fluorescent stain for flow cytometry or microscopy.

  • Blood collection supplies (e.g., heparinized capillaries).

3. Step-by-Step Methodology:

  • Dosing: Administer the test article to animals via the intended clinical route (e.g., oral gavage). At least three dose levels are used. A single or multiple treatment regimen can be employed. For 7-MeIQx, a dietary administration over several weeks could also be appropriate.[16]

  • Sample Collection:

    • For bone marrow: Collect bone marrow from the femur at 24 and 48 hours after the final treatment. Flush marrow, create a cell suspension, and prepare smears on microscope slides.

    • For peripheral blood: Collect a small blood sample from the tail vein at 48 and 72 hours post-treatment. This timing allows for the maturation of erythroblasts into reticulocytes and their release into circulation.

  • Slide Preparation & Staining (Microscopy Method):

    • Fix the prepared smears.

    • Stain with a DNA-specific stain (e.g., Giemsa) or a fluorescent stain (e.g., acridine orange) that differentiates young, anucleated reticulocytes (which still contain RNA) from mature erythrocytes.

  • Scoring:

    • Using a microscope, score at least 2000 reticulocytes per animal for the presence of micronuclei.

    • Determine the ratio of polychromatic erythrocytes (PCEs, i.e., reticulocytes) to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Analysis: A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated reticulocytes compared to the vehicle control group.

Conclusion

Benchmarking the genotoxicity of 7-MeIQx against established mutagens provides a clear and robust profile of its potential hazard. The evidence confirms that 7-MeIQx is a potent, indirect-acting mutagen capable of inducing both gene mutations and chromosomal damage in vivo.[16][23] Its genotoxic activity is comparable to that of other powerful pro-carcinogens like B[a]P and AFB1, and its mode of action is fundamentally linked to metabolic activation, a key consideration for both in vitro and in vivo study design. For drug development professionals, this comparative approach serves as a crucial reminder that a thorough understanding of a compound's metabolic fate is indispensable for accurately interpreting genotoxicity data and making informed safety assessments.

References

  • Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142. [Link]

  • Masumura, K., et al. (2003). Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 541(1-2), 91-101. [Link]

  • Itoh, T., et al. (2000). In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 467(2), 159-167. [Link]

  • Kiran, M., et al. (2014). Evaluation of genotoxicity of ethyl methanesulfonate (EMS) using human lymphocytes. Journal of Environmental Biology, 35(3), 579-583. [Link]

  • Al-Rubaye, A. A., & Al-Zuhairy, M. F. (2021). Aflatoxin B1 Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. Archives of Animal and Poultry Science, 1(4), 555568. [Link]

  • International Agency for Research on Cancer. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. NCBI Bookshelf. [Link]

  • Long, A. S., et al. (2018). Benchmark dose analyses of multiple genetic toxicity endpoints permit robust, cross-tissue comparisons of MutaMouse responses to orally delivered benzo[a]pyrene. Archives of Toxicology, 92(10), 3057-3071. [Link]

  • Valdiglesias, V., et al. (2006). Genotoxic effects of benzo[a]pyrene and dibenzo[a,l]pyrene in a human lung cell line. Environment International, 32(1), 83-88. [Link]

  • Long, A. S., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis, 55(4), 319-331. [Link]

  • Ates, G., & Kaya, B. (2022). Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx). Molecules, 27(8), 2507. [Link]

  • Wikipedia. (n.d.). Aflatoxin B1. [Link]

  • Yüzbaşıoğlu, D., & Aksoy, H. (2023). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Wcisło, E., & Bronder, D. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. Toxics, 10(6), 314. [Link]

  • Genies, C., et al. (2013). The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. PLoS ONE, 8(11), e78356. [Link]

  • Yüzbaşıoğlu, D., & Aksoy, H. (2023). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). Plants, 12(13), 2535. [Link]

  • Al-Faris, A. A., et al. (2018). Assessment of Genotoxic and Cytogenetic Effects of Aflatoxin B1 in Mouse Bone Marrow Cells. International Journal of Current Microbiology and Applied Sciences, 7(4), 1251-1263. [Link]

  • Villalta-Calderón, M., & Grob, M. (2018). Genotoxic effect of benzo(a)pyrene (Group 1 carcinogen). OSTIR. [Link]

  • Ferrer, E., et al. (2022). In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1. Toxins, 14(11), 743. [Link]

  • van der Leede, T., et al. (2013). The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. RIVM Report 340701002. [Link]

  • Li, H., et al. (2020). Benchmark Dose Modeling of In Vitro Genotoxicity Data: a Reanalysis. Journal of Environmental & Analytical Toxicology, 10(4), 1-8. [Link]

  • da Cruz, G. M. G., et al. (2021). Effects of Prenatal Exposure to Aflatoxin B1: A Review. Toxins, 13(12), 863. [Link]

  • Wills, J. W., et al. (2020). Benchmark Response (BMR) Values for In Vivo Mutagenicity Endpoints. Environmental and Molecular Mutagenesis, 61(6), 613-623. [Link]

  • Li, H., et al. (2020). Benchmark Dose Modeling of In Vitro Genotoxicity Data: a Reanalysis. ResearchGate. [Link]

  • Turesky, R. J., et al. (2016). Disposition of the Dietary Mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Healthy and Pancreatic Cancer Compromised Humans. Chemical Research in Toxicology, 29(3), 414-425. [Link]

  • Wills, J. W., et al. (2016). Empirical analysis of BMD metrics in genetic toxicology part I: in vitro analyses to provide robust potency rankings and support MOA determinations. Mutagenesis, 31(3), 255-263. [Link]

  • Kumar, V., et al. (2023). Genotoxic and mutagenic potential of 7-methylxanthine: an investigational drug molecule for the treatment of myopia. Drug and Chemical Toxicology, 47(3), 264-273. [Link]

  • Pratheeshkumar, P., & Kuttan, G. (2013). Review on Genotoxicity, its Molecular Mechanisms and Prevention. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 236-243. [Link]

  • Wikipedia. (n.d.). Genotoxicity. [Link]

  • Sharma, R., & Sharma, P. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmaceutical Sciences, 1(5). [Link]

  • Varella, S. D., et al. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Journal of Pharmacovigilance, 3(4). [Link]

  • Gentronix. (2019). What is Genotoxicity? Understanding DNA Damage & Testing. [Link]

  • ResearchGate. (2024). MOLECULAR MECHANISM OF GENOTOXIC EFFECTS. [Link]

  • Pardo-Sánchez, N., et al. (2023). MicotoXilico: An Interactive Database to Predict Mutagenicity, Genotoxicity, and Carcinogenicity of Mycotoxins. Toxins, 15(6), 355. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]

Sources

Validation of 7-MeIgQx as a Biomarker for Dietary Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the validation of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx) as a biomarker for dietary exposure to heterocyclic amines (HCAs). As researchers and professionals in drug development, the accurate quantification of exposure to potentially carcinogenic compounds is paramount. This document offers a comprehensive overview of the current landscape of 7-MeIgQx analysis, with a focus on providing actionable insights and robust experimental protocols.

Introduction: The Significance of 7-MeIgQx as a Biomarker

Heterocyclic amines are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat and fish.[1][2] Among these, 7-MeIgQx has been identified as an abundant HCA found in cooked beef.[1][2] Its quantification in biological matrices serves as a valuable biomarker to assess dietary exposure to this class of compounds, which has been linked to an increased risk of various cancers.

The validation of such a biomarker requires highly sensitive and specific analytical methods to accurately measure the low concentrations typically found in human samples. This guide will delve into the critical aspects of this validation process, comparing different analytical approaches and providing the necessary details to implement them effectively in a research setting.

Comparative Analysis of Analytical Methodologies

The gold standard for the quantification of 7-MeIgQx in biological samples is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the high sensitivity and specificity required for detecting trace levels of the analyte in complex matrices such as urine. While specific validated methods for 7-MeIgQx are not abundantly available in the public literature, this section will compare common approaches for analogous compounds and outline the expected performance characteristics based on established analytical principles.

Table 1: Comparison of Sample Preparation Techniques for 7-MeIgQx Analysis in Urine

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesExpected Recovery
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.High selectivity and concentration factor, cleaner extracts.Can be more time-consuming and costly, requires method development.> 80%
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Simple, inexpensive, and effective for a wide range of analytes.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.70-90%
"Dilute-and-Shoot" Sample is simply diluted with a suitable solvent before injection.Very fast and simple, high throughput.Minimal sample cleanup, can lead to matrix effects and contamination of the LC-MS system.Not applicable (no extraction step)

Table 2: Typical UPLC-MS/MS Method Parameters and Performance Characteristics for HCA Analysis

ParameterTypical Value/RangeImportance in Validation
Linearity (R²) > 0.99Demonstrates a proportional relationship between analyte concentration and instrument response.
Limit of Detection (LOD) pg/mL to low ng/mL rangeThe lowest concentration of analyte that can be reliably detected.[3][4]
Limit of Quantification (LOQ) Low ng/mL rangeThe lowest concentration of analyte that can be accurately and precisely quantified.[3][4]
Intra-day Precision (%RSD) < 15%Measures the precision of the method within a single day.
Inter-day Precision (%RSD) < 20%Measures the precision of the method across different days.
Accuracy (% Recovery) 80-120%Measures how close the measured value is to the true value.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the validation of 7-MeIgQx in human urine using a UPLC-MS/MS-based approach. The protocol is a composite based on best practices for the analysis of similar analytes.

Urine Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: SPE is chosen for its ability to provide a clean extract and concentrate the analyte, which is crucial for achieving the low detection limits required for biomarker studies. A mixed-mode cation exchange SPE cartridge is often effective for trapping amine-containing compounds like 7-MeIgQx.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution urine Urine Sample hydrolysis Enzymatic Hydrolysis (if targeting total 7-MeIgQx) urine->hydrolysis centrifuge Centrifugation hydrolysis->centrifuge condition Condition Cartridge centrifuge->condition load Load Sample condition->load wash1 Wash 1 (e.g., Water) load->wash1 wash2 Wash 2 (e.g., Methanol/Water) wash1->wash2 elute Elute 7-MeIgQx (e.g., Ammoniated Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for urine sample preparation using SPE.

Step-by-Step Protocol:

  • Sample Collection and Storage: Collect first-morning void urine samples and store them at -80°C until analysis.

  • Enzymatic Hydrolysis (Optional): To measure total 7-MeIgQx (free and conjugated), treat a 1 mL aliquot of urine with β-glucuronidase/arylsulfatase at 37°C for 16 hours. This step is crucial as many xenobiotics are excreted as water-soluble conjugates.

  • Centrifugation: Centrifuge the urine sample (or the hydrolysate) at 10,000 x g for 10 minutes to pellet any precipitates.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the 7-MeIgQx from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Rationale: A reversed-phase UPLC column provides good separation of HCAs. The use of a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification.

Workflow Diagram:

UPLC_MSMS_Workflow sample Reconstituted Sample injection Autosampler Injection sample->injection column UPLC Column Separation injection->column esi Electrospray Ionization (ESI+) column->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: UPLC-MS/MS analytical workflow.

Instrumental Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 7-MeIgQx: Precursor ion (Q1) m/z 214.1 -> Product ions (Q3) for quantification and confirmation (to be determined by direct infusion of a 7-MeIgQx standard).

    • Internal Standard (e.g., ¹³C-labeled 7-MeIgQx): To be determined based on the labeled standard.

Metabolic Pathway of 7-MeIgQx

The metabolism of HCAs, including 7-MeIgQx, is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] The initial and critical step is N-hydroxylation, which activates the HCA to a reactive intermediate capable of binding to DNA and forming adducts, a key event in chemical carcinogenesis. The N-hydroxy-HCA can then undergo further conjugation reactions, primarily with glucuronic acid, to facilitate its excretion in urine.

Metabolic Pathway Diagram:

Metabolic_Pathway MeIgQx 7-MeIgQx (Dietary Intake) N_hydroxy N-hydroxy-7-MeIgQx (Reactive Intermediate) MeIgQx->N_hydroxy CYP1A2 Urine Urinary Excretion MeIgQx->Urine Unchanged DNA_adduct DNA Adducts (Carcinogenesis) N_hydroxy->DNA_adduct Electrophilic Attack Glucuronide 7-MeIgQx-N-glucuronide (Excretion) N_hydroxy->Glucuronide UGTs Glucuronide->Urine

Caption: Proposed metabolic pathway of 7-MeIgQx.

Conclusion

The validation of 7-MeIgQx as a biomarker for dietary HCA exposure is a critical step in understanding the link between diet and cancer risk. The methodologies outlined in this guide, particularly the use of UPLC-MS/MS with a robust sample preparation technique like SPE, provide the necessary sensitivity and specificity for accurate quantification. By adhering to rigorous validation protocols and understanding the metabolic fate of 7-MeIgQx, researchers can confidently utilize this biomarker in epidemiological and clinical studies.

References

  • Quantitative determination of mycotoxins in urine by LC-MS/MS. (2010). PubMed. [Link]

  • LOD, LOQ. Chimactiv - Interactive numerical educational resources for the analysis of complex media - AgroParisTech. [Link]

  • Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. (2017). MDPI. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]

  • Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine. (2022). Semantic Scholar. [Link]

  • Development and validation of an UPLC-MS/MS method. (2023). Dove Medical Press. [Link]

  • Identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline: an abundant mutagenic heterocyclic aromatic amine formed in cooked beef. (2007). PubMed. [Link]

  • Identification of 2-Amino-1,7-dimethylimidazo(4,5-g)quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Coo. (2007). SciSpace. [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. [Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). MDPI. [Link]

  • Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. (2020). YouTube. [Link]

  • A validated UPLC-MS/MS method for the determination of urinary metabolites of Uvinul® A plus. (2019). PubMed. [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. [Link]

  • A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. (2019). Semantic Scholar. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]

  • Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. (2019). PubMed. [Link]

  • Automation of Solid-Phase Extraction for Urinary Opiate Analysis. (2008). American Laboratory. [Link]

  • Contribution of Biotransformations Carried Out by the Microbiota, Drug-Metabolizing Enzymes, and Transport Proteins to the Biological Activities of Phytochemicals Found in the Diet. PMC. [Link]

  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. PMC. [Link]

  • The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. PMC. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [Link]

  • Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes. PMC. [Link]

  • (PDF) Metabolism of 7‐ethoxycoumarin, safrole, flavanone and hydroxyflavanone by cytochrome P450 2A6 variants. (2012). ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and scientific discovery, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, in-depth technical and procedural information for the safe handling of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, a heterocyclic aromatic amine (HAA) with potential applications in various research fields. Given its structural similarity to known mutagenic and carcinogenic compounds, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) protocols are paramount.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of structurally related quinoxalines and aromatic amines, the primary risks associated with handling this compound include:

  • Inhalation: Powders can be easily aerosolized, leading to respiratory tract exposure.

  • Dermal Contact: The compound may be absorbed through the skin, and prolonged contact with similar amines can cause skin irritation or allergic reactions.[3]

  • Eye Contact: Direct contact with the eyes can cause serious irritation.[4]

  • Ingestion: Accidental ingestion could lead to systemic toxicity.

Therefore, the selection of PPE must be based on a thorough risk assessment that considers the quantity of the compound being handled, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine.

Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (solids) Chemical fume hood or ventilated balance enclosureDouble-gloving with nitrile or neoprene gloves[5][6]Chemical splash goggles and a face shield[5]Lab coat with tight cuffs, disposable sleeves recommendedN95 or higher rated respirator
Handling solutions (liquids) Chemical fume hoodChemical-resistant gloves (nitrile or neoprene)[5][6]Chemical splash goggles[5]Lab coatNot typically required if handled in a fume hood
Running reactions (e.g., reflux) Chemical fume hood[7][8]Chemical-resistant glovesChemical splash goggles and a face shield during transfersLab coatNot typically required if handled in a fume hood
Work-up and purification Chemical fume hoodChemical-resistant glovesChemical splash gogglesLab coatRecommended if there is a risk of aerosol generation
Spill cleanup N/AHeavy-duty chemical-resistant glovesChemical splash goggles and a face shieldChemical-resistant apron or coveralls[6]Air-purifying respirator with appropriate cartridges
Hand Protection: The First Line of Defense

Given the potential for dermal absorption and sensitization from aromatic amines, robust hand protection is critical.[3]

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling this compound and its solutions.[5] Always check the manufacturer's glove compatibility chart for the specific solvents being used.

  • Double Gloving: When handling the solid compound or concentrated solutions, double gloving provides an additional layer of protection against tears and contamination.

  • Proper Technique: Gloves should be inspected for any signs of degradation or puncture before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[5]

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during the transfer of solutions or when handling larger quantities.[5]

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight cuffs is mandatory.

  • Disposable Gowns/Sleeves: For procedures with a higher risk of contamination, such as weighing large quantities of the solid, disposable gowns or sleeves should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[9]

Respiratory Protection: Preventing Inhalation

Due to the potential carcinogenicity of this compound, respiratory protection is crucial, especially when handling the solid form.

  • Engineering Controls as Primary Protection: A certified chemical fume hood is the primary means of controlling airborne contaminants.[10]

  • Respirator Use: When engineering controls are not sufficient to prevent inhalation exposure, or during spill cleanup, an appropriate respirator should be used. For powdered solids, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. For operations that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[5][11]

Operational Plan: A Lifecycle Approach to Safety

A systematic approach to handling 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine from receipt to disposal is crucial for maintaining a safe laboratory environment.

Chemical Handling Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Post-Execution Receipt Receipt & Inventory Log chemical in inventory. Store in a designated, secure area. Planning Experiment Planning Review SDS of all reagents. Prepare a detailed protocol. Receipt->Planning Pre-experiment Handling Handling & Use Don appropriate PPE. Work in a chemical fume hood. Planning->Handling Begin Experiment Reaction Reaction & Work-up Monitor reaction closely. Handle all transfers within the hood. Handling->Reaction Proceed Decontamination Decontamination Clean all glassware and surfaces. Dispose of contaminated materials. Reaction->Decontamination Experiment Complete Waste_Disposal Waste Disposal Segregate waste streams. Label and store waste appropriately. Decontamination->Waste_Disposal Segregate Final_Disposal Final Disposal Arrange for pickup by certified hazardous waste disposal service. Waste_Disposal->Final_Disposal Scheduled Pickup

Caption: Workflow for the safe handling of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: Evacuate the area. For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[13]

  • Containment: Waste should be collected in clearly labeled, sealed containers that are compatible with the chemical.[13]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in regular trash.[13]

By adhering to these stringent safety protocols, researchers can confidently work with 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine while ensuring their personal safety and protecting the integrity of their research environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3. (n.d.). Pharmaffiliates.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023, April 1). eCommons.
  • Safety data sheet. (2026, January 20). BASF.
  • Safety Data Sheet. (2025, June 3). Cayman Chemical.
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, March 13). TCI Chemicals.
  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). ResearchGate.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). PMC.
  • GHS08 Health hazard. (2025, October 14). Safety Data Sheet.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Disposing Amine Waste. (n.d.). Technology Catalogue.
  • Safety Data Sheet. (n.d.). DC Fine Chemicals.
  • Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef. (n.d.). PMC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.